Oritinib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2035089-28-0 |
|---|---|
Molecular Formula |
C31H37N7O2 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C31H37N7O2/c1-6-29(39)33-23-19-24(28(40-5)20-27(23)37(4)18-17-36(2)3)35-31-32-15-14-22(34-31)30-21-11-7-8-12-25(21)38-16-10-9-13-26(30)38/h6-8,11-12,14-15,19-20H,1,9-10,13,16-18H2,2-5H3,(H,33,39)(H,32,34,35) |
InChI Key |
PLUKVDOZEJBBIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=C4CCCCN4C5=CC=CC=C53)OC |
Origin of Product |
United States |
Foundational & Exploratory
Oritinib's Mechanism of Action in T790M Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oritinib (SH-1028) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in patients with non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation. This document provides an in-depth technical overview of this compound's mechanism of action, supported by preclinical and clinical data. It is designed to serve as a resource for researchers and professionals in the field of oncology drug development.
Introduction: The Challenge of T790M-Mediated Resistance
First and second-generation EGFR TKIs, while initially effective in NSCLC patients with activating EGFR mutations (such as exon 19 deletions and L858R), inevitably lead to acquired resistance. The most common mechanism of this resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary mutation in exon 20 of the EGFR gene, resulting in a threonine to methionine substitution at position 790 (T790M). The T790M "gatekeeper" mutation sterically hinders the binding of these earlier-generation inhibitors to the ATP-binding pocket of the EGFR kinase domain, while increasing ATP affinity, thereby reactivating downstream signaling pathways and promoting tumor growth. This compound was specifically designed to overcome this challenge.
Core Mechanism of Action: Irreversible Covalent Inhibition
This compound is a pyrimidine-based EGFR inhibitor that selectively and irreversibly targets mutant EGFR, including sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR. Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue within the ATP-binding site of the EGFR kinase domain.
Molecular docking studies indicate that this compound's reactive acrylamide moiety forms a covalent bond with the thiol group of the cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR.[1] This irreversible binding permanently blocks the ATP-binding site, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways.[1] This covalent interaction is key to its high potency against the T790M mutant, as it does not rely solely on reversible binding interactions that are compromised by the T790M mutation.
Preclinical Efficacy and Selectivity
Kinase Inhibition Profile
In vitro kinase assays have demonstrated this compound's potent and selective inhibitory activity against various EGFR mutations. The half-maximal inhibitory concentrations (IC50) highlight its selectivity for mutant EGFR over wild-type EGFR.
| EGFR Mutation | This compound (SH-1028) IC50 (nM) |
| EGFRWT | 18 |
| EGFRL858R | 0.7 |
| EGFRL861Q | 4 |
| EGFRL858R/T790M | 0.1 |
| EGFRd746-750 | 1.4 |
| EGFRd746-750/T790M | 0.89 |
| Data sourced from MedChemExpress.[1] |
Cellular Activity
Cell-based assays confirm this compound's potent anti-proliferative effects in NSCLC cell lines harboring EGFR mutations.
| Cell Line | EGFR Mutation | This compound (SH-1028) IC50 (nM) |
| A431 | EGFRWT | 778.89 ± 134.74 |
| NCI-H1975 | EGFRL858R/T790M | 3.93 ± 1.12 |
| H3255 | EGFRL858R | 9.39 ± 0.88 |
| PC-9 | EGFRd746-750 | 7.63 ± 0.18 |
| Data sourced from MedChemExpress.[1] |
These data illustrate this compound's high selectivity for EGFR-mutant cells, with a significantly lower potency against wild-type EGFR, which is predicted to result in a more favorable safety profile with reduced on-target toxicities, such as skin rash and diarrhea, compared to less selective EGFR inhibitors.[2]
In Vivo Tumor Models
In vivo studies using xenograft models of human NSCLC have demonstrated the potent anti-tumor activity of this compound. Oral administration of this compound at a daily dose of 5 mg/kg resulted in significant inhibition of tumor growth in both PC-9 (exon 19 deletion) and NCI-H1975 (L858R/T790M) xenograft models.
Clinical Efficacy in T790M NSCLC
The efficacy and safety of this compound in patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation who had progressed on prior EGFR TKI therapy were evaluated in a multicenter, single-arm, open-label, phase II trial (NCT03823807).[3]
| Efficacy Endpoint | Result (Part B, n=227) | 95% Confidence Interval (CI) |
| Objective Response Rate (ORR) | 60.4% | 53.7% - 66.8% |
| Disease Control Rate (DCR) | 92.5% | 88.3% - 95.6% |
| Median Progression-Free Survival (PFS) | 12.6 months | 9.7 - 15.3 months |
| Median Duration of Response (DoR) | 12.5 months | 11.2 months - Not Available |
| Data from the NCT03823807 phase II trial.[3][4] |
These results demonstrate a significant and durable clinical benefit of this compound in this patient population.
Signaling Pathway Inhibition
The binding of ligands, such as EGF, to the EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades crucial for cell proliferation, survival, and differentiation. The two major pathways are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation.
-
PI3K-AKT-mTOR Pathway: Primarily regulates cell survival and growth.
In T790M NSCLC, the mutant EGFR is constitutively active, leading to uncontrolled activation of these pathways. This compound, by irreversibly inhibiting EGFR phosphorylation, effectively shuts down these downstream signals, leading to cell cycle arrest and apoptosis in tumor cells.[5]
Caption: EGFR Signaling Pathway Inhibition by this compound.
Experimental Protocols (Representative Examples)
Detailed, specific protocols for this compound are proprietary. However, the following are representative methodologies for key assays used in the evaluation of third-generation EGFR TKIs.
Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant human EGFR (T790M) enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.
-
Prepare a serial dilution of this compound in DMSO, then further dilute in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to each well.
-
Add 2 µL of the diluted EGFR (T790M) enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Workflow for a Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture and Seeding:
-
Culture NSCLC cells (e.g., NCI-H1975) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
-
MTT Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
-
Conclusion
This compound is a potent and selective third-generation irreversible EGFR TKI that effectively overcomes T790M-mediated resistance in NSCLC. Its mechanism of action, centered on the covalent modification of the C797 residue in the EGFR kinase domain, leads to the sustained inhibition of downstream signaling pathways, resulting in significant and durable anti-tumor activity. The preclinical and clinical data summarized in this guide underscore the rational design and successful clinical development of this compound as a valuable therapeutic option for this patient population. Further research may focus on understanding and overcoming potential mechanisms of resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, efficacy, and pharmacokinetics of SH-1028 in EGFR T790M-positive advanced non-small cell lung cancer patients: A dose-escalation phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com.cn [promega.com.cn]
- 4. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR-Tyrosine Kinase Inhibitor Retreatment in Non-Small-Cell Lung Cancer Patients Previously Exposed to EGFR-TKI: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Oritinib (SH-1028): A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oritinib (SH-1028) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs in the treatment of non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound. Detailed summaries of its in vitro and in vivo activities are presented, along with representative experimental methodologies.
Chemical Structure and Properties
This compound is a pyrimidine-based compound with a complex molecular architecture that enables its specific and potent inhibitory activity against mutant EGFR.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)pyrimidin-2-yl)amino)phenyl)acrylamide[1][2] |
| CAS Number | 2035089-28-0[1][2][3] |
| Synonyms | SH-1028, Rilertinib[1][2][3] |
| SMILES | COc1cc(N(C)CCN(C)C)c(NC(=O)C=C)cc1Nc1nccc(n1)-c1c2CCCCn2c2ccccc12[2][3] |
| InChI | InChI=1S/C31H37N7O2/c1-6-29(39)33-23-19-24(28(40-5)20-27(23)37(4)18-17-36(2)3)35-31-32-15-14-22(34-31)30-21-11-7-8-12-25(21)38-16-10-9-13-26(30)38/h6-8,11-12,14-15,19-20H,1,9-10,13,16-18H2,2-5H3,(H,33,39)(H,32,34,35)[2] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C31H37N7O2[1][2][3] |
| Molecular Weight | 539.67 g/mol [1][3] |
| Appearance | Solid powder[4] |
| Solubility | 10 mM in DMSO[4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[3] |
Mechanism of Action
This compound is a third-generation EGFR TKI that acts as a mutant-selective, irreversible inhibitor.[1][5] Its mechanism of action involves the formation of a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[5] This irreversible binding effectively blocks the downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1] this compound exhibits high potency against EGFR with sensitizing mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation, while showing significantly lower activity against wild-type EGFR, which is expected to result in a more favorable safety profile.[4]
Preclinical Pharmacology
In Vitro Activity
This compound has demonstrated potent inhibitory activity against various EGFR mutations in enzymatic assays.
Table 1: In Vitro Kinase Inhibition
| EGFR Mutant | IC50 (nM) |
| Wild-Type (WT) | 18[3][5] |
| L858R | 0.7[3][5] |
| L861Q | 4[3][5] |
| L858R/T790M | 0.1[3][5] |
| d746-750 | 1.4[3][5] |
| d746-750/T790M | 0.89[3][5] |
In cell-based assays, this compound selectively inhibits the proliferation of cancer cell lines harboring EGFR mutations.
Table 2: Cell-Based Proliferation Inhibition
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| NCI-H1975 | L858R/T790M | 3.93[3][6] |
| H3255 | L858R | 9.39[6] |
| PC-9 | d746-750 | 7.63[6] |
| A431 | Wild-Type | 778.89[6] |
In Vivo Activity
In mouse xenograft models, orally administered this compound has been shown to significantly inhibit tumor growth in models with EGFR mutations.
Table 3: In Vivo Pharmacokinetics in NCI-H1975 Tumor-Bearing Mice
| Dose (mg/kg) | Day | Tmax (h) | AUC0–t (ng·h/mL) |
| 2.5 | 1 | 1.5-2 | 118[3][6] |
| 5 | 1 | 1.5-2 | 300[3][6] |
| 15 | 1 | 1.5-2 | 931[3][6] |
| 2.5 | 14 | 1.5-2 | 272[3][6] |
| 5 | 14 | 1.5-2 | 308[3][6] |
| 15 | 14 | 1.5-2 | 993[3][6] |
This compound at a dose of 5 mg/kg administered orally once daily for 14 days resulted in significant tumor shrinkage in both NCI-H1975 (L858R/T790M) and PC-9 (exon 19 deletion) xenograft models, with no significant weight loss observed in the treated mice.[6]
Synthesis Outline
A synthetic route for this compound mesylate has been described, which involves a multi-step process.[1] The key steps include a series of nucleophilic substitution and amidation reactions. A detailed, step-by-step protocol for the synthesis of this compound is not fully available in the public domain. However, the general synthetic strategy can be outlined as follows:
-
Nucleophilic Substitution: Reaction between Orit-001 and Orit-002 to yield Orit-003.[1]
-
Second Nucleophilic Substitution: Orit-003 reacts with Orit-004 to produce Orit-005.[1]
-
Third Nucleophilic Substitution: Orit-005 undergoes another nucleophilic substitution with Orit-006 to generate Orit-007.[1]
-
Reduction: Orit-007 is reduced to form Orit-008.[1]
-
Amidation: A final amidation reaction between Orit-008 and Orit-009 affords this compound.[1]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are not fully available in publicly accessible literature. The following sections provide representative methodologies based on the available information and general laboratory practices.
Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against EGFR kinases.
-
Reagents and Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP and [γ-33P]ATP
-
Substrate peptide
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
In a 96-well plate, add the EGFR kinase and the substrate peptide to the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for a predefined period (e.g., 20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Wash the membrane to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporation of 33P into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (Representative Protocol)
This protocol outlines a general method for assessing the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., NCI-H1975, PC-9, A431)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.[3][6]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the data and fitting it to a dose-response curve.
-
Clinical Development
This compound has been investigated in clinical trials for the treatment of patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation who have progressed on prior EGFR TKI therapy.[7][8]
Table 4: Phase II Clinical Trial (NCT03823807) Results
| Endpoint | Result |
| Objective Response Rate (ORR) | 60.4%[7][9] |
| Disease Control Rate (DCR) | 92.5%[7][9] |
| Median Progression-Free Survival (PFS) | 12.6 months[7][8][9] |
| Median Duration of Response (DoR) | 12.5 months[7][8][9] |
The most common treatment-related adverse events were reported to be diarrhea, increased blood creatine phosphokinase, and anemia.[9]
Conclusion
This compound (SH-1028) is a potent, selective, and irreversible third-generation EGFR TKI with a strong preclinical rationale for its use in treating NSCLC with EGFR-sensitizing and T790M resistance mutations. Its high in vitro potency translates to significant in vivo anti-tumor activity. Clinical data have demonstrated promising efficacy and a manageable safety profile in the target patient population. Further clinical investigation is ongoing to fully establish its role in the management of EGFR-mutated NSCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Proliferation Assay | Kyinno Bio [kyinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Cell Proliferation Inhibition Assay - Creative Proteomics [creative-proteomics.com]
- 6. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. epo.org [epo.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Oritinib's Selectivity Profile Against EGFR Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Oritinib (SH-1028), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] This document details the quantitative inhibitory activity of this compound, the experimental methodologies used for its characterization, and the underlying signaling pathways.
Mechanism of Action
This compound is an irreversible EGFR inhibitor that forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[3] This irreversible binding effectively blocks the signaling pathways responsible for tumor cell proliferation and survival that are driven by mutant EGFR.[1] Its design as a third-generation TKI confers high potency against EGFR variants harboring both activating mutations (e.g., L858R, exon 19 deletions) and the T790M gatekeeper resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR, which is intended to reduce toxicity.[4]
Quantitative Selectivity Profile
The selectivity of this compound is quantitatively defined by its half-maximal inhibitory concentration (IC50) against various forms of the EGFR kinase. The data presented below, compiled from in vitro kinase assays, demonstrates this compound's high potency against clinically relevant EGFR mutations and its relative sparing of wild-type EGFR.
| EGFR Variant | Mutation Type | This compound IC50 (nM) | Reference |
| Wild-Type (WT) | Wild-Type | 18 | [3] |
| L858R | Activating | 0.7 | [3] |
| Exon 19 Del (d746-750) | Activating | 1.4 | [3] |
| L861Q | Activating | 4 | [3] |
| L858R / T790M | Activating + Resistance | 0.1 | [3] |
| Exon 19 Del / T790M | Activating + Resistance | 0.89 | [3] |
Data compiled from biochemical assays.
The data clearly indicates that this compound is significantly more potent against EGFR with activating mutations, particularly the double mutant L858R/T790M, compared to wild-type EGFR. For instance, this compound is over 80 times more potent against the L858R/T790M mutant than wild-type EGFR.[4] This selectivity profile is characteristic of third-generation TKIs, aiming for a wider therapeutic window by maximizing on-target efficacy in tumor cells while minimizing side effects associated with wild-type EGFR inhibition in healthy tissues.
Experimental Protocols
The characterization of this compound's selectivity profile relies on standardized biochemical and cellular assays. The following sections describe representative protocols for these key experiments.
Disclaimer: The following are generalized protocols based on standard methodologies for evaluating EGFR TKIs. The specific protocols used by the manufacturer may have proprietary variations.
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant EGFR kinase domains. A common method is a luminescence-based assay that quantifies ATP consumption.
Methodology:
-
Reagent Preparation : Recombinant EGFR kinase domains (e.g., WT, L858R/T790M) are diluted in a kinase reaction buffer (e.g., 20 mM Tris, 5 mM MgCl2, 1 mM EGTA).[5] this compound is serially diluted in DMSO to create a range of concentrations.
-
Pre-incubation : A fixed concentration of each EGFR kinase is added to the wells of a 384-well plate. The serially diluted this compound is then added, and the mixture is pre-incubated for approximately 30 minutes to allow for inhibitor binding.[5]
-
Kinase Reaction : The reaction is initiated by adding a mixture of ATP and a suitable peptide substrate (e.g., Y12-Sox).[5] The plate is incubated for 60 minutes at room temperature to allow for phosphorylation.[6]
-
Signal Detection : An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[6] Subsequently, a Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[6]
-
Data Analysis : The luminescence is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound. The IC50 value is determined by plotting the initial reaction velocity against the logarithm of the inhibitor concentration and fitting the data to a variable slope model.[5]
This assay assesses the effect of this compound on the growth and viability of NSCLC cell lines that endogenously express different EGFR variants. The MTT assay is a common colorimetric method for this purpose.
Methodology:
-
Cell Seeding : NSCLC cell lines are seeded into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allowed to adhere overnight.[7] Cell lines should include those with relevant mutations, such as NCI-H1975 (L858R/T790M) and PC-9 (exon 19 deletion).[3]
-
Compound Treatment : The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with DMSO only.
-
Incubation : The plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization and Measurement : After a 2-4 hour incubation with MTT, a solubilizing agent (e.g., DMSO or a detergent reagent) is added to dissolve the formazan crystals.[7] The absorbance is then measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
Data Analysis : Cell viability is calculated as a percentage relative to the DMSO-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of this compound concentration.
Clinical Relevance and Summary
The preclinical selectivity profile of this compound has been validated in clinical trials. In a phase II study (NCT03823807) involving patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation who had progressed on prior EGFR TKI therapy, this compound demonstrated significant clinical activity.[8][9] The study reported an objective response rate (ORR) of 60.4% and a disease control rate (DCR) of 92.5%.[8][10] The median progression-free survival (PFS) was 12.6 months.[9][10]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Irreversible EGFR-TKIs: dreaming perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (SH-1028) | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]
- 5. rsc.org [rsc.org]
- 6. promega.com.cn [promega.com.cn]
- 7. Inhibition of non-small cell lung cancer (NSCLC) proliferation through targeting G6PD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Second-line this compound demonstrated potential clinical benefit in advanced EGFR-mutated NSCLC - Medical Conferences [conferences.medicom-publishers.com]
- 10. ovid.com [ovid.com]
Preclinical Pharmacokinetics and Bioavailability of Oritinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oritinib (also known as SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with the T790M resistance mutation.[1][2] As with any novel therapeutic agent, a thorough understanding of its preclinical pharmacokinetic profile and bioavailability is paramount for successful clinical development. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties. The information is presented to aid researchers, scientists, and drug development professionals in their ongoing and future investigations of this targeted therapy.
Core Pharmacokinetic Parameters
Preclinical studies, primarily in mouse models, have begun to elucidate the pharmacokinetic profile of this compound. The available data indicates that this compound possesses favorable characteristics, including good bioavailability and extensive tissue distribution.[2]
Data Presentation: Preclinical Pharmacokinetics of this compound in Mice
A summary of the key pharmacokinetic parameters of this compound following oral administration in NCI-H1975 tumor-bearing mice is presented below.
| Dose (mg/kg) | Time Point | Tmax (h) | AUC0–t (ng·h/mL) |
| 2.5 | Day 1 | 1.5 - 2 | 118 |
| 5 | Day 1 | 1.5 - 2 | 300 |
| 15 | Day 1 | 1.5 - 2 | 931 |
| 2.5 | Day 14 | 1.5 - 2 | 272 |
| 5 | Day 14 | 1.5 - 2 | 308 |
| 15 | Day 14 | 1.5 - 2 | 993 |
Data sourced from a study on NCI-H1975 tumor-bearing mice.[2]
Experimental Protocols
While detailed, step-by-step protocols for every cited experiment are not publicly available, this section outlines the general methodologies employed in the preclinical pharmacokinetic assessment of this compound based on the available literature.
In Vivo Pharmacokinetic Study in Mice
Animal Model: NCI-H1975 tumor-bearing mice were utilized for the in vivo pharmacokinetic and pharmacodynamic studies.[2]
Dosing and Administration: this compound was administered orally at doses of 2.5, 5, and 15 mg/kg.[2] Pharmacokinetic parameters were assessed after a single dose on day 1 and after 14 consecutive days of administration.[2]
Sample Collection: Plasma and tumor tissues were collected to evaluate the concentration of this compound over time.[2] The exact time points for sample collection post-administration to determine the full pharmacokinetic profile (including absorption, distribution, and elimination phases) are not explicitly detailed in the available resources.
Analytical Method: The concentration of this compound in plasma and tissue samples was likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This is a standard and highly sensitive technique for quantifying small molecules in biological matrices. While the specific parameters for this compound analysis are not provided, a general approach would involve:
-
Sample Preparation: Protein precipitation from plasma samples using an organic solvent like acetonitrile.
-
Chromatographic Separation: Separation of this compound from endogenous plasma components on a C18 analytical column with a suitable mobile phase gradient.
-
Mass Spectrometric Detection: Quantification using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound and an internal standard.
Mandatory Visualizations
This compound's Mechanism of Action: Irreversible EGFR Inhibition
This compound is an irreversible third-generation EGFR TKI.[2] Its mechanism of action involves forming a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[1] This irreversible binding effectively blocks the signaling pathways that promote tumor cell proliferation and survival.
Caption: this compound irreversibly binds to Cys797 in the EGFR ATP-binding site, inhibiting downstream signaling.
Experimental Workflow: Preclinical Pharmacokinetic Study
The following diagram illustrates a generalized workflow for a preclinical pharmacokinetic study of an orally administered drug like this compound.
Caption: A typical workflow for a preclinical pharmacokinetic study, from drug administration to data analysis.
Conclusion
The preclinical data available for this compound suggests it is a promising third-generation EGFR TKI with favorable pharmacokinetic properties, including good oral bioavailability and extensive tissue distribution. The provided data from mouse models offers a foundational understanding of its in vivo behavior. However, to build a more complete preclinical profile, further studies are warranted to determine a full range of pharmacokinetic parameters (Cmax, half-life, clearance, and volume of distribution) across multiple preclinical species (e.g., rats, dogs, monkeys). Additionally, detailed public documentation of the experimental and analytical methodologies would be invaluable to the scientific community for independent verification and for designing future studies. The continued investigation into the preclinical ADME properties of this compound will be crucial for its successful translation into a clinically effective therapy for NSCLC patients with EGFR mutations.
References
Oritinib's In Vitro Efficacy Against EGFR Exon 19 Deletion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro potency of Oritinib (SH-1028), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against EGFR harboring an exon 19 deletion. This document outlines the quantitative potency, detailed experimental methodologies for its assessment, and the underlying cellular signaling pathways.
Quantitative Potency of this compound
This compound demonstrates high potency and selectivity against EGFR with the common exon 19 deletion (d746-750), both in the presence and absence of the T790M resistance mutation. As an irreversible third-generation EGFR TKI, this compound covalently binds to the cysteine-797 residue in the ATP binding site of the EGFR kinase domain.[1] This mechanism overcomes the T790M-mediated resistance that limits the efficacy of earlier generation TKIs.[1]
The in vitro inhibitory activity of this compound was determined through kinase enzymatic assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| EGFR Mutant | IC50 (nM) |
| EGFRd746-750 | 1.4 |
| EGFRd746-750/T790M | 0.89 |
| EGFRWT | 18 |
| EGFRL858R | 0.7 |
| EGFRL858R/T790M | 0.1 |
| EGFRL861Q | 4 |
Table 1: In vitro potency of this compound against various EGFR mutations. Data sourced from MedChemExpress.[1]
These data highlight this compound's strong inhibitory effect on the exon 19 deletion mutant and its high selectivity for mutant EGFR over wild-type (WT) EGFR.
Experimental Protocols
The following are representative protocols for determining the in vitro potency of a TKI like this compound.
EGFR Kinase Enzymatic Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.
Objective: To determine the IC50 value of this compound against EGFR exon 19 deletion kinase.
Materials:
-
Recombinant purified EGFR kinase domain (e.g., EGFRd746–750)
-
This compound (SH-1028)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the EGFR enzyme, and the this compound dilution (or DMSO for control).
-
Initiation: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.
-
Detection: Use a detection reagent, such as the ADP-Glo™ system, which measures the amount of ADP produced, correlating with kinase activity.
-
Data Analysis: Measure luminescence and calculate the percentage of kinase activity relative to the DMSO control. Plot the inhibitor concentration versus activity to determine the IC50 value.
Cell-Based EGFR Phosphorylation Assay
This assay measures the ability of this compound to inhibit EGFR autophosphorylation within a cellular context.
Objective: To assess the inhibitory effect of this compound on EGFR phosphorylation in a cell line harboring an EGFR exon 19 deletion (e.g., PC-9).
Materials:
-
PC-9 cells (human lung adenocarcinoma cell line with EGFR exon 19 deletion)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (SH-1028)
-
Lysis buffer
-
Antibodies: anti-phospho-EGFR (pY1173) and anti-total-EGFR
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture: Culture PC-9 cells to approximately 80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound for a set duration (e.g., 1-6 hours).
-
Cell Lysis: Lyse the cells to extract cellular proteins.
-
Quantification: Determine the levels of phosphorylated and total EGFR using Western blot or ELISA.
-
Analysis: Normalize the phosphorylated EGFR signal to the total EGFR signal. Compare the results from this compound-treated cells to untreated controls to determine the extent of inhibition. In PC-9 cells, this compound has been shown to continuously inhibit the phosphorylation of EGFR at a concentration of 0.1 μM for at least 6 hours.[1]
Visualizations: Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway with this compound Inhibition
The following diagram illustrates the EGFR signaling cascade and the point of intervention by this compound. EGFR activation, upon ligand binding or due to activating mutations like exon 19 deletion, leads to the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. This compound inhibits the initial step of this cascade by blocking EGFR autophosphorylation.
Caption: EGFR signaling pathway and this compound's point of inhibition.
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in an in vitro kinase assay to determine the IC50 of an inhibitor like this compound.
Caption: Workflow for in vitro determination of this compound's IC50.
References
Understanding Oritinib Resistance Mechanisms in Lung Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oritinib (SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with the EGFR T790M resistance mutation.[1] Like other targeted therapies, the emergence of drug resistance is a critical challenge that limits its long-term efficacy. This technical guide provides a comprehensive overview of the known and potential mechanisms of resistance to this compound, drawing on data from preclinical studies and clinical trials of this compound and other third-generation EGFR TKIs.
This compound's Mechanism of Action
This compound is an irreversible, mutant-selective EGFR TKI. It forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding potently inhibits EGFR signaling in tumors harboring sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) as well as the T790M resistance mutation, which is the most common mechanism of resistance to first- and second-generation EGFR TKIs. By selectively targeting mutant EGFR, this compound spares wild-type EGFR, leading to a more favorable safety profile compared to earlier generation TKIs.
Mechanisms of Acquired Resistance to this compound
While specific data on this compound resistance is still emerging, the mechanisms of resistance to the structurally and functionally similar third-generation EGFR TKI, Osimertinib, are well-characterized and provide a strong predictive framework for understanding this compound resistance. These mechanisms can be broadly categorized into two main groups: on-target (EGFR-dependent) and off-target (EGFR-independent) alterations.
On-Target Resistance: Alterations in the EGFR Gene
The most prominent on-target resistance mechanism involves the acquisition of a tertiary mutation in the EGFR gene at the C797 residue.
-
EGFR C797S Mutation: The substitution of cysteine with serine at position 797 (C797S) is the most frequently reported on-target resistance mechanism to third-generation EGFR TKIs.[2] This mutation prevents the covalent binding of irreversible inhibitors like this compound to the EGFR kinase domain, thereby restoring ATP binding and kinase activity. The allelic context of the C797S mutation in relation to the T790M mutation is crucial for determining subsequent treatment strategies.
Off-Target Resistance: Bypassing EGFR Inhibition
Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling to drive tumor cell proliferation and survival.
-
MET Amplification: Amplification of the MET proto-oncogene is one of the most common off-target resistance mechanisms to third-generation EGFR TKIs.[3] Increased MET signaling can activate downstream pathways, such as the PI3K/AKT and MAPK/ERK pathways, independently of EGFR, thereby sustaining tumor growth despite effective EGFR blockade by this compound.[3]
-
HER2 Amplification: Amplification of the HER2 (ERBB2) gene is another established mechanism of resistance.[4] Similar to MET amplification, HER2 overexpression can activate downstream signaling pathways, rendering the tumor independent of EGFR.
-
Activation of Downstream Signaling Pathways: Mutations or amplifications in components of the downstream signaling cascades, such as KRAS, BRAF, and PIK3CA, can also confer resistance to EGFR inhibition.[4][5] These alterations can lead to constitutive activation of the MAPK and PI3K/AKT pathways, respectively, making the cancer cells resistant to upstream EGFR blockade.
-
Histologic Transformation: A subset of EGFR-mutant lung adenocarcinomas can undergo a phenotypic switch to other histological subtypes, most commonly small cell lung cancer (SCLC).[6] This transformation is a significant challenge as SCLC is biologically distinct from NSCLC and does not respond to EGFR TKIs.
Quantitative Data on this compound and Resistant Cell Lines
While specific data on this compound-resistant cell lines is limited, the following tables summarize the available quantitative data for this compound against various EGFR mutations and provide a comparative view with Osimertinib IC50 values in resistant cell lines, which can be used as a proxy.
Table 1: this compound IC50 Values Against Various EGFR Mutations
| Cell Line | EGFR Mutation | This compound IC50 (nM) |
| A431 | Wild-Type | 778.89 ± 134.74 |
| H3255 | L858R | 9.39 ± 0.88 |
| PC-9 | exon 19 del | 7.63 ± 0.18 |
| NCI-H1975 | L858R/T790M | 3.93 ± 1.12 |
Table 2: Comparative IC50 Values of Osimertinib in Sensitive and Resistant Cell Lines
| Cell Line | EGFR Mutation | Osimertinib IC50 (nM) | Resistance Mechanism |
| PC-9 | exon 19 del | 15 | - |
| PC-9/AR | exon 19 del | >1000 | MET Amplification |
| H1975 | L858R/T790M | 12 | - |
| H1975-OR | L858R/T790M | >1000 | C797S |
Experimental Protocols
Detailed methodologies are crucial for researchers studying this compound resistance. Below are protocols for key experiments.
Generation of this compound-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to this compound.
Protocol:
-
Cell Culture: Culture EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Initial this compound Exposure: Determine the initial IC50 of this compound for the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Dose Escalation: Continuously expose the cells to increasing concentrations of this compound, starting from the IC10-IC20.
-
Subculture: When cells resume proliferation, subculture them and gradually increase the this compound concentration.
-
Establishment of Resistant Clones: After several months of continuous culture in the presence of a high concentration of this compound (e.g., 1-2 μM), isolate single-cell clones by limiting dilution.
-
Characterization: Confirm the resistant phenotype by determining the IC50 of this compound for the resistant clones and characterize the underlying resistance mechanisms using molecular biology techniques.
Western Blotting for EGFR Signaling Pathway Analysis
Objective: To assess the activation status of EGFR and its downstream signaling pathways.
Protocol:
-
Cell Lysis: Treat parental and this compound-resistant cells with or without this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 μg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated EGFR, AKT, and ERK overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Droplet Digital PCR (ddPCR) for EGFR C797S Mutation Detection
Objective: To detect and quantify the EGFR C797S mutation in tumor DNA or circulating tumor DNA (ctDNA).
Protocol:
-
DNA Extraction: Extract genomic DNA from tumor tissue or ctDNA from plasma samples using appropriate kits.
-
ddPCR Reaction Setup: Prepare a ddPCR reaction mix containing ddPCR Supermix for Probes (No dUTP), primers and probes specific for the EGFR C797S mutation and the wild-type allele, and the extracted DNA.
-
Droplet Generation: Generate droplets using a droplet generator.
-
PCR Amplification: Perform PCR amplification on a thermal cycler.
-
Droplet Reading: Read the droplets on a droplet reader to count the number of positive droplets for the mutant and wild-type alleles.
-
Data Analysis: Calculate the fractional abundance of the C797S mutation.
Fluorescence In Situ Hybridization (FISH) for MET Amplification
Objective: To detect MET gene amplification in tumor tissue.
Protocol:
-
Tissue Preparation: Prepare 4-5 μm thick sections from formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks.
-
Pre-treatment: Deparaffinize, rehydrate, and perform heat-induced epitope retrieval on the tissue sections.
-
Probe Hybridization: Apply a dual-color FISH probe set for the MET gene and the centromere of chromosome 7 (CEP7) to the slides and hybridize overnight.
-
Post-Hybridization Washes: Wash the slides to remove unbound probe.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope and analyze the signals in at least 50 non-overlapping tumor cell nuclei. MET amplification is typically defined as a MET/CEP7 ratio ≥ 2.0.
Visualizations: Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and On-Target Resistance
Caption: this compound inhibits mutant EGFR, but the C797S mutation confers resistance.
Off-Target Resistance to this compound via MET Amplification
Caption: MET amplification activates downstream signaling, bypassing EGFR inhibition by this compound.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for identifying this compound resistance mechanisms from patient samples.
Conclusion and Future Directions
The landscape of resistance to third-generation EGFR TKIs, including this compound, is complex and continues to evolve. While on-target mutations like EGFR C797S and off-target mechanisms such as MET amplification are key players, a significant portion of resistance mechanisms remain to be fully elucidated. The development of this compound-specific resistant preclinical models, including cell lines and patient-derived xenografts, is crucial for a deeper understanding of its unique resistance profile and for the rational design of next-generation therapeutic strategies. Continuous monitoring of patients on this compound through liquid biopsies and tissue re-biopsies at the time of progression will be essential for identifying resistance mechanisms and guiding subsequent treatment decisions. Further research into combination therapies that can overcome or prevent the emergence of resistance is a high priority in the field of EGFR-mutant NSCLC.
References
- 1. targetedonc.com [targetedonc.com]
- 2. EGFR-mutated lung cancers resistant to osimertinib through EGFR-C797S respond to 1st generation reversible EGFR inhibitors but eventually acquire EGFR-T790M/C797S in preclinical models and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR-TKIs resistance via EGFR-independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Oritinib's Impact on EGFR L858R Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oritinib (also known as SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations. This guide provides an in-depth technical overview of the effects of this compound on the EGFR L858R mutation, one of the most common activating mutations in NSCLC.
Mechanism of Action
This compound is an irreversible EGFR TKI that selectively targets mutant forms of EGFR, including the L858R and the T790M resistance mutation, while showing weaker activity against wild-type (WT) EGFR.[1][2] The mechanism of action involves the formation of a covalent bond with the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding effectively blocks the downstream signaling pathways that are critical for tumor cell proliferation and survival.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound against EGFR mutations from in vitro and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound (SH-1028) against various EGFR mutations
| EGFR Mutation | IC50 (nM) | Reference |
| L858R | 0.7 - 2.35 | [1][3] |
| L858R/T790M | 0.1 - 0.55 | [1][3] |
| d746-750 (Exon 19 deletion) | 1.4 - 1.6 | [1][3] |
| d746-750/T790M | 0.84 - 0.89 | [1][3] |
| L861Q | 4 - 13 | [1][3] |
| Wild-Type (WT) | 18 | [1][3] |
Table 2: Clinical Efficacy of this compound in Patients with EGFR T790M-mutated NSCLC (Phase II Study - NCT03823807)
| Clinical Endpoint | Value | 95% Confidence Interval (CI) | Reference |
| Objective Response Rate (ORR) | 60.4% | 53.7% - 66.8% | [4] |
| Disease Control Rate (DCR) | 92.5% | 88.3% - 95.6% | [4] |
| Median Progression-Free Survival (PFS) | 12.6 months | 9.7 - 15.3 months | [4] |
| Median Duration of Response | 12.5 months | 11.2 - Not Available | [4] |
Note: The patient population in this study had progressed on prior EGFR TKI therapy and harbored the T790M resistance mutation. A significant portion of these patients also had an underlying activating mutation such as L858R (30.4% of patients).[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR kinase mutants.
Methodology:
-
Recombinant EGFR kinase domains (Wild-Type, L858R, L858R/T790M, etc.) are used.
-
A kinase reaction buffer containing ATP and a suitable substrate (e.g., a synthetic peptide) is prepared.
-
This compound is serially diluted to a range of concentrations.
-
The kinase, ATP/substrate mix, and this compound are incubated together in a microplate.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection method such as LanthaScreen™ TR-FRET or an ELISA-based assay.[5]
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTS Assay)
Objective: To assess the effect of this compound on the viability of cancer cell lines with different EGFR mutation statuses.
Methodology:
-
Human lung cancer cell lines, such as NCI-H1975 (harboring L858R and T790M mutations) and PC-9 (harboring an exon 19 deletion), are cultured in appropriate media.[2]
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
After the treatment period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent is added to each well.
-
The plates are incubated to allow for the conversion of MTS to formazan by metabolically active cells.
-
The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[6]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude mice) are used.
-
Human lung cancer cells, such as NCI-H1975 (L858R/T790M), are subcutaneously injected into the flanks of the mice.[1]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
This compound is administered orally at a specified dose (e.g., 5 mg/kg daily) for a defined period (e.g., 14 consecutive days).[1]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting to assess protein expression and phosphorylation).
Signaling Pathways and Visualizations
This compound exerts its therapeutic effect by inhibiting the EGFR signaling cascade. The L858R mutation leads to constitutive activation of EGFR, which in turn activates several downstream pathways crucial for cancer cell growth, proliferation, and survival. These include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[7]
Caption: this compound inhibits the constitutively active EGFR L858R mutant, blocking downstream signaling.
Caption: The preclinical and clinical development workflow for evaluating this compound's efficacy.
Conclusion
This compound is a potent and selective third-generation EGFR TKI with significant activity against the L858R mutation, as well as the common T790M resistance mutation. In vitro studies have demonstrated its low nanomolar inhibitory concentrations, and clinical trials have shown promising efficacy in patients with advanced NSCLC who have developed resistance to earlier-generation TKIs. The favorable safety profile and demonstrated clinical benefit make this compound a valuable therapeutic agent in the management of EGFR-mutated NSCLC. Further investigation in ongoing and future clinical trials will continue to define its role in the treatment landscape.
References
- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third‐generation EGFR inhibitor HS‐10296 in combination with famitinib, a multi‐targeted tyrosine kinase inhibitor, exerts synergistic antitumor effects through enhanced inhibition of downstream signaling in EGFR‐mutant non‐small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Foundational Research on Third-Generation EGFR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. It provides a comprehensive overview of their mechanism of action, the molecular basis for their targeted efficacy, key experimental methodologies for their evaluation, and the evolving landscape of resistance. This document is intended to serve as a core resource for professionals in the field of oncology drug discovery and development.
Introduction: Overcoming Resistance in EGFR-Mutant Non-Small Cell Lung Cancer
First and second-generation EGFR tyrosine kinase inhibitors (TKIs) revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[1] However, the efficacy of these agents is often limited by the development of acquired resistance, most commonly driven by the emergence of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[1][2] This mutation increases the affinity of the receptor for ATP, reducing the potency of ATP-competitive inhibitors.[3] Third-generation EGFR inhibitors were specifically designed to overcome this resistance mechanism while sparing wild-type (WT) EGFR, thereby reducing dose-limiting toxicities.[2][4]
Mechanism of Action: Covalent Inhibition of Mutant EGFR
Third-generation EGFR inhibitors, such as osimertinib, lazertinib, and almonertinib, are irreversible inhibitors that form a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[5][6] This covalent modification allows for potent and sustained inhibition of the kinase activity of both the initial sensitizing mutations and the T790M resistance mutation. A key characteristic of these inhibitors is their high selectivity for mutant forms of EGFR over the wild-type receptor, which is crucial for their improved therapeutic index.[4][5]
Quantitative Analysis of Inhibitor Potency
The potency of third-generation EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through various preclinical assays. These values provide a standardized measure for comparing the activity of different compounds against various EGFR mutations.
Table 1: Preclinical IC50 Values of Third-Generation EGFR Inhibitors (in vitro)
| Inhibitor | EGFR L858R (nM) | EGFR ex19del (nM) | EGFR L858R/T790M (nM) | EGFR ex19del/T790M (nM) | EGFR WT (nM) |
| Osimertinib | 12 | 11 | 1 | 1 | 216 |
| Lazertinib | 3.3 - 5.7 | 3.3 - 5.7 | 3.3 - 5.7 | 3.3 - 5.7 | 722.7 |
| Almonertinib | 0.37 | 0.29 | 0.37 | 0.29 | 4.8 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are a synthesis of reported values for comparative purposes.
Key Experimental Protocols
The development and validation of third-generation EGFR inhibitors rely on a series of well-established experimental protocols. These assays are critical for determining inhibitor potency, selectivity, and efficacy in both cellular and in vivo models.
EGFR Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase domains.
Objective: To determine the IC50 of an inhibitor against wild-type and mutant EGFR kinases.
Methodology:
-
Reagents:
-
Recombinant human EGFR kinase domains (WT, L858R, L858R/T790M, etc.)
-
ATP (Adenosine Triphosphate)
-
A suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Test inhibitor at various concentrations
-
-
Procedure:
-
The EGFR kinase is incubated with the test inhibitor at various concentrations in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence, fluorescence, or radioactivity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability/Proliferation Assay
This cell-based assay assesses the effect of an inhibitor on the growth and survival of cancer cell lines harboring specific EGFR mutations.
Objective: To determine the growth inhibitory (GI50) or cytotoxic (IC50) concentration of an inhibitor in a cellular context.
Methodology:
-
Cell Lines:
-
NSCLC cell lines with relevant EGFR mutations (e.g., PC-9 for ex19del, H1975 for L858R/T790M)
-
Cell lines expressing wild-type EGFR as a control (e.g., A549)
-
-
Reagents:
-
Complete cell culture medium
-
Test inhibitor at various concentrations
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
-
Procedure:
-
Cells are seeded in 96-well or 384-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test inhibitor.
-
After a defined incubation period (e.g., 72 hours), the cell viability reagent is added.
-
The signal (luminescence or absorbance), which is proportional to the number of viable cells, is measured using a plate reader.
-
IC50/GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[7]
-
In Vivo Xenograft Tumor Models
These animal models are used to evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Objective: To assess the ability of an inhibitor to suppress tumor growth in vivo.
Methodology:
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
-
Tumor Implantation:
-
Human NSCLC cells with defined EGFR mutations are injected subcutaneously or orthotopically into the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test inhibitor is administered orally or via injection at a defined dose and schedule.
-
The control group receives a vehicle control.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and overall health are monitored.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting for target engagement).
-
Signaling Pathways and Resistance Mechanisms
The efficacy of third-generation EGFR inhibitors is intrinsically linked to their ability to modulate the EGFR signaling pathway. Understanding this pathway and the mechanisms that lead to resistance is crucial for the development of next-generation therapies.
The EGFR Signaling Cascade
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[8]
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
On-Target Resistance: The C797S Mutation
The most common on-target resistance mechanism to third-generation EGFR inhibitors is the acquisition of a C797S mutation in exon 20.[9] This mutation replaces the cysteine residue required for covalent bond formation with a serine, thereby preventing irreversible inhibition. The allelic context of the C797S mutation in relation to the T790M mutation (in cis or trans) has significant implications for subsequent treatment strategies.[10]
References
- 1. BiTE® Xenograft Protocol [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLAURA2 Trial Osimertinib Plus Chemotherapy Improves Outcomes in Advanced EGFR-Positive NSCLC - The ASCO Post [ascopost.com]
- 5. Facebook [cancer.gov]
- 6. promega.com.cn [promega.com.cn]
- 7. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. rsc.org [rsc.org]
- 10. The allelic context of the C797S mutation acquired upon treatment with third generation EGFR inhibitors impacts sensitivity to subsequent treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Establishing Oritinib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oritinib (SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing mutations and the T790M resistance mutation commonly found in non-small cell lung cancer (NSCLC).[1] Despite its efficacy, acquired resistance to this compound can emerge, limiting its long-term clinical benefit. The development of this compound-resistant cell line models is crucial for understanding the underlying molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.
These application notes provide a comprehensive guide to establishing and characterizing this compound-resistant cancer cell lines. The protocols detailed below are based on established methodologies for generating resistance to other EGFR TKIs and can be adapted for use with this compound.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1] In many cancers, including NSCLC, mutations in the EGFR gene lead to constitutive activation of these pathways, driving uncontrolled cell growth. This compound and other EGFR TKIs act by inhibiting the kinase activity of EGFR, thereby blocking these downstream signals.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines
This protocol describes the generation of this compound-resistant cell lines using a stepwise dose-escalation method.[2] This approach gradually exposes cancer cells to increasing concentrations of the drug, selecting for resistant populations over time.
Materials:
-
Parental cancer cell line (e.g., NCI-H1975, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (SH-1028)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell culture flasks
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial this compound concentration (IC20): a. Seed parental cells in 96-well plates at an appropriate density. b. The following day, treat the cells with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50). c. Based on the dose-response curve, calculate the IC20 (the concentration that inhibits cell growth by 20%). This will be the starting concentration for developing resistance.
-
Initiate Drug Selection: a. Culture the parental cells in their complete medium containing this compound at the IC20 concentration. b. Maintain the cells in this drug-containing medium, changing the medium every 2-3 days. c. Monitor the cells for signs of toxicity and growth. Initially, a significant number of cells may die.
-
Dose Escalation: a. Once the cells have adapted to the current drug concentration and are proliferating steadily (typically after 2-4 weeks), subculture them and increase the this compound concentration by 1.5- to 2-fold. b. Repeat this process of gradual dose escalation. The rate of increase should be adjusted based on the cellular response. If there is excessive cell death, maintain the cells at the current concentration for a longer period or reduce the fold-increase. c. It is advisable to cryopreserve cell stocks at each successful dose escalation step.
-
Establishment of a Resistant Line: a. Continue the dose escalation until the cells can proliferate in a clinically relevant concentration of this compound (e.g., 1-2 μM). b. A cell line is considered resistant when its IC50 for this compound is significantly higher (e.g., >10-fold) than that of the parental cell line. c. To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Maintenance of Resistant Cell Lines: a. Culture the established this compound-resistant cell lines in a medium containing a maintenance concentration of this compound (the concentration they were last selected in) to maintain the resistant phenotype.
Caption: Workflow for establishing this compound-resistant cell lines.
Protocol 2: Characterization of this compound-Resistant Cell Lines
Once a resistant cell line is established, it is essential to characterize the underlying mechanisms of resistance.
1. Confirmation of Resistance Profile:
-
Cell Viability Assay (MTT or CellTiter-Glo): Perform dose-response experiments to compare the IC50 values of this compound in the parental and resistant cell lines. This will quantify the degree of resistance.
2. Investigation of On-Target Resistance Mechanisms:
-
Sanger Sequencing of the EGFR Gene: This is performed to identify secondary mutations in the EGFR kinase domain, such as the C797S mutation, which can prevent the covalent binding of third-generation TKIs.[3]
-
Protocol:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Amplify the EGFR kinase domain (exons 18-21) using polymerase chain reaction (PCR).
-
Purify the PCR products.
-
Perform Sanger sequencing of the purified PCR products.[4]
-
Analyze the sequencing data to identify any mutations.
-
-
3. Investigation of Off-Target Resistance Mechanisms (Bypass Signaling):
-
Western Blot Analysis: This technique is used to assess the protein expression and phosphorylation status of key signaling molecules in the EGFR pathway and potential bypass pathways (e.g., MET, HER2, AXL).[5][6]
-
Protocol:
-
Lyse parental and resistant cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, ERK, MET, HER2, etc.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
-
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) - Parental | This compound IC50 (nM) - Resistant | Fold Resistance |
| PC-9 | Exon 19 del | 7.63 | Hypothetical Value: 850 | ~111 |
| NCI-H1975 | L858R/T790M | 3.93 | Hypothetical Value: 520 | ~132 |
| H3255 | L858R | 9.39 | Hypothetical Value: 980 | ~104 |
| A431 | Wild-Type | 778.89 | Not Applicable | Not Applicable |
| Data for parental cell lines are based on existing literature. Hypothetical values for resistant lines are for illustrative purposes and will need to be determined experimentally. |
Table 2: Potential Mechanisms of Resistance to Third-Generation EGFR TKIs
| Resistance Mechanism Category | Specific Mechanism | Frequency (in Osimertinib Resistance) | Method of Detection |
| On-Target (EGFR-Dependent) | EGFR C797S mutation | ~7-10% | Sanger Sequencing, NGS |
| EGFR L718Q, G796D mutations | Rare | Sanger Sequencing, NGS | |
| EGFR Amplification | ~5% | FISH, qPCR, NGS | |
| Off-Target (EGFR-Independent) | MET Amplification | ~15-20% | FISH, qPCR, NGS |
| HER2 Amplification | ~5% | FISH, qPCR, NGS | |
| Activation of RAS-MAPK pathway (KRAS, NRAS, BRAF mutations) | ~3-5% | Sanger Sequencing, NGS | |
| Activation of PI3K-AKT pathway (PIK3CA mutation, PTEN loss) | ~5-7% | Sanger Sequencing, Western Blot | |
| Histologic Transformation (e.g., to Small Cell Lung Cancer) | ~5-15% | Histopathology | |
| Frequencies are based on studies of Osimertinib resistance and may vary for this compound.[3][8] |
Potential Bypass Signaling Pathways in this compound Resistance
Acquired resistance to EGFR TKIs often involves the activation of alternative signaling pathways that can reactivate downstream effectors like AKT and ERK, even in the presence of EGFR inhibition.[5][6]
Caption: Bypass signaling pathways that can lead to this compound resistance.
References
- 1. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 5. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Establishment and characterization of EGFR Tyrosine Kinase Inhibitor-resistant lung cancer cell lines [iris.cnr.it]
Application Note & Protocol: Determination of Oritinib IC50 in PC-9 and H1975 Non-Small Cell Lung Cancer Cell Lines
Introduction
Oritinib (SH-1028) is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to overcome T790M-mediated resistance in non-small cell lung cancer (NSCLC).[1][2] This application note provides a summary of the half-maximal inhibitory concentration (IC50) of this compound in two common NSCLC cell lines, PC-9 and H1975, and a detailed protocol for determining these values. PC-9 cells harbor an EGFR exon 19 deletion, making them sensitive to EGFR TKIs, while H1975 cells possess both the L858R activating mutation and the T790M resistance mutation.[3][4]
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in PC-9 and H1975 cells.
| Cell Line | EGFR Mutation Status | This compound IC50 (nmol/L) |
| PC-9 | Exon 19 deletion | 7.63 ± 0.18 |
| H1975 | L858R / T790M | 3.93 ± 1.12 |
| Data sourced from MedChemExpress.[1] |
Mechanism of Action and Signaling Pathway
This compound selectively and irreversibly binds to the cysteine-797 residue in the ATP binding site of mutant EGFR, thereby inhibiting its kinase activity.[1] This action blocks the downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and growth.[5][] The diagram below illustrates the EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocol: IC50 Determination via MTT Assay
This protocol outlines the steps to determine the IC50 of this compound in adherent NSCLC cell lines like PC-9 and H1975 using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Reagents
-
PC-9 and H1975 cell lines
-
This compound (SH-1028)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), sterile
-
MTT reagent (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 490-570 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
The overall workflow for the IC50 determination is depicted below.
Step-by-Step Procedure
1. Cell Culture:
- Culture PC-9 and H1975 cells in complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Ensure cells are in the logarithmic growth phase and sub-confluent before the experiment.
2. This compound Preparation:
- Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
- Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations for the assay (e.g., a range from 0.01 nM to 10 µM). It is crucial to include a vehicle control (DMSO only) at the same final concentration as in the drug-treated wells.
3. Cell Seeding:
- Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.[7]
- Incubate the plate for 24 hours to allow cells to attach.
4. Drug Treatment:
- After 24 hours, carefully remove the medium and add 100 µL of the medium containing the various concentrations of this compound (and the vehicle control) to the respective wells.
- Each concentration should be tested in triplicate.
- Incubate the plate for 72 hours at 37°C with 5% CO2.
5. MTT Assay:
- After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[7]
- Incubate the plate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Carefully aspirate the medium from each well without disturbing the formazan crystals.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
- Gently shake the plate for 10 minutes to ensure complete dissolution.
6. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:
- % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
- Plot the percentage of cell viability against the logarithm of the drug concentration.
- Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software such as GraphPad Prism or R.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel mitochondria-based targeting restores responsiveness in therapeutically resistant human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Detection of p-EGFR Inhibition by Oritinib using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oritinib (SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, including the T790M resistance mutation, which can arise after treatment with earlier-generation TKIs.[1][2][3] The therapeutic efficacy of this compound lies in its ability to inhibit the autophosphorylation of EGFR, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.[4]
Western blotting is a fundamental technique to verify the mechanism of action of EGFR inhibitors like this compound by directly measuring the phosphorylation status of EGFR at specific tyrosine residues. This application note provides a detailed protocol for the detection of phosphorylated EGFR (p-EGFR) in cell lysates following treatment with this compound.
EGFR Signaling Pathway and this compound Inhibition
EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and undergoes autophosphorylation on several tyrosine residues.[5] This phosphorylation creates docking sites for various adaptor proteins, activating downstream signaling cascades, principally the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[6] this compound exerts its inhibitory effect by binding to the ATP-binding site of the EGFR kinase domain, preventing this autophosphorylation and subsequent pathway activation.
Experimental Protocol: Western Blot for p-EGFR
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-EGFR.
Materials and Reagents
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines with EGFR mutations (e.g., NCI-H1975, PC-9).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer or a specialized buffer for phosphorylated proteins, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve high molecular weight proteins like EGFR (approximately 170 kDa).
-
Transfer Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-EGFR (e.g., Tyr1068)
-
Rabbit or Mouse anti-total EGFR
-
Mouse or Rabbit anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours to reduce basal EGFR phosphorylation.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
For some experiments, you may want to stimulate the cells with EGF (e.g., 100 ng/mL for 15-30 minutes) before harvesting to induce EGFR phosphorylation.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For a large protein like EGFR, a wet transfer at 4°C is recommended.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-EGFR, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR and a loading control like β-actin.
-
Data Presentation
Summarize the quantitative data from your experiments in a table for clear comparison.
| Parameter | Recommended Range/Value | Notes |
| Cell Line | EGFR-mutant NSCLC (e.g., NCI-H1975) | Sensitivity to this compound may vary between cell lines. |
| This compound Concentration | 10 - 500 nM | Perform a dose-response experiment to determine the optimal concentration. |
| Treatment Duration | 2 - 24 hours | A time-course experiment is recommended to find the optimal time point. |
| Protein Loading | 20 - 40 µg per lane | Ensure equal loading by performing a protein assay. |
| Primary Antibody: p-EGFR (Tyr1068) | 1:1000 | Dilution may need optimization based on the antibody manufacturer. |
| Primary Antibody: Total EGFR | 1:1000 | Dilution may need optimization based on the antibody manufacturer. |
| Primary Antibody: Loading Control | 1:1000 - 1:5000 | Depends on the antibody and the abundance of the protein. |
| Secondary Antibody | 1:2000 - 1:10000 | Dilution will depend on the specific antibody and detection reagent. |
| Blocking Buffer | 5% BSA in TBST | Milk is not recommended for phospho-protein detection due to casein content. |
Troubleshooting and Considerations
-
Phosphatase Activity: Always use freshly prepared lysis buffer with phosphatase and protease inhibitors to prevent dephosphorylation of your target protein.
-
High Background: Ensure adequate blocking and thorough washing steps. Titrate primary and secondary antibody concentrations.
-
Weak or No Signal: Confirm that your cell line expresses EGFR and that the phosphorylation event is induced under your experimental conditions. Increase the amount of protein loaded or the antibody concentration.
-
Loading Control: Always probe for a loading control (e.g., β-actin, GAPDH) and total EGFR to normalize the p-EGFR signal and confirm that the changes observed are not due to variations in protein loading or total EGFR expression.
References
- 1. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. EGFR (EGFR) | Abcam [abcam.com]
Oritinib Xenograft Mouse Model for NSCLC Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oritinib (also known as SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific EGFR mutations that drive non-small cell lung cancer (NSCLC), including the T790M resistance mutation.[1][2] Preclinical evaluation of this compound's efficacy and mechanism of action is crucial for its clinical development. Xenograft mouse models using human NSCLC cell lines are invaluable tools for these in vivo studies. This document provides detailed application notes and protocols for establishing and utilizing NSCLC xenograft models to investigate the therapeutic potential of this compound.
Mechanism of Action
This compound is an irreversible EGFR TKI that selectively targets EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2] It forms a covalent bond with the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Preclinical Efficacy of this compound
This compound has demonstrated potent anti-tumor activity in preclinical NSCLC models harboring EGFR mutations. In vitro studies have shown its high selectivity for mutant EGFR over wild-type EGFR. In vivo, this compound has been shown to cause significant tumor growth inhibition in xenograft models derived from NSCLC cell lines with activating and resistance EGFR mutations.
In Vitro Potency of this compound
| EGFR Mutation Status | Cell Line | IC50 (nM) |
| Exon 19 Deletion | PC-9 | 7.63 ± 0.18 |
| L858R / T790M | NCI-H1975 | 3.93 ± 1.12 |
| Wild-Type | A431 | 778.89 ± 134.74 |
Data compiled from publicly available sources.
In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| PC-9 (EGFR ex19del) | This compound | 5 mg/kg, p.o., daily | Significant inhibition |
| NCI-H1975 (EGFR L858R/T790M) | This compound | 5 mg/kg, p.o., daily | Significant inhibition |
Data represents a summary of findings from preclinical studies. "Significant inhibition" indicates a statistically significant reduction in tumor volume compared to vehicle-treated controls.
Experimental Protocols
Cell Line Culture and Preparation for Implantation
Materials:
-
NSCLC cell lines (e.g., PC-9, NCI-H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Hemocytometer or automated cell counter
-
Centrifuge
Protocol:
-
Culture NSCLC cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest the cells by washing with PBS, followed by detachment with Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 1,200 rpm for 5 minutes.
-
Resuspend the cell pellet in sterile PBS.
-
Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice.
Establishment of Subcutaneous NSCLC Xenograft Model
Materials:
-
6-8 week old female athymic nude or NOD/SCID mice
-
Prepared NSCLC cell suspension
-
1 mL syringes with 27-gauge needles
-
Animal clippers
-
70% ethanol
Protocol:
-
Acclimatize the mice to the animal facility for at least one week.
-
On the day of implantation, shave the right flank of each mouse.
-
Sterilize the injection site with 70% ethanol.
-
Gently mix the cell suspension to ensure homogeneity.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth.
This compound Efficacy Study in Xenograft Model
Materials:
-
Tumor-bearing mice with established tumors (e.g., 100-150 mm³)
-
This compound (formulated for oral gavage)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers
-
Analytical balance
Protocol:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Measure and record the initial tumor volume and body weight of each mouse. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Prepare the this compound formulation and vehicle control.
-
Administer this compound (e.g., 5 mg/kg) or vehicle control to the respective groups via oral gavage daily for the duration of the study (e.g., 14-21 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure and record the final tumor weight.
-
A portion of the tumor tissue can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot) and another portion fixed in formalin for histopathological analysis.
Pharmacodynamic Analysis (Western Blot)
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Homogenize the tumor tissue in lysis buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
Application Notes and Protocols for Assessing Oritinib Efficacy in 3D Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oritinib (SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, including the T790M resistance mutation commonly found in non-small cell lung cancer (NSCLC). Traditional two-dimensional (2D) cell culture models often fail to replicate the complex tumor microenvironment, leading to discrepancies between in vitro findings and in vivo efficacy. Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant in vitro system by mimicking aspects of tumor architecture, cell-cell interactions, and nutrient/drug gradients. These models are increasingly utilized to assess the efficacy of anti-cancer agents like this compound, providing a more accurate prediction of clinical outcomes.
This document provides detailed protocols for assessing the efficacy of this compound in 3D spheroid models, including methods for spheroid formation, drug treatment, and endpoint analyses for cell viability and apoptosis.
Data Presentation
Table 1: this compound In Vitro IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various EGFR-mutated cell lines. It is important to note that while these values are derived from in vitro studies, specific IC50 data from 3D spheroid models are not extensively available in publicly accessible literature. Drug penetration and cellular responses can differ significantly between 2D and 3D models, often resulting in higher IC50 values in 3D cultures.
| Cell Line | EGFR Mutation Status | IC50 (nM) - 2D Culture | Reference |
| NCI-H1975 | L858R/T790M | 3.93 ± 1.12 | [1] |
| H3255 | L858R | 9.39 ± 0.88 | [1] |
| PC-9 | exon 19 del | 7.63 ± 0.18 | [1] |
| A431 | Wild-Type EGFR | 778.89 ± 134.74 | [1] |
Note: The provided IC50 values are from 2D cell culture assays and should be considered as a baseline. It is anticipated that IC50 values in 3D spheroid models will be higher due to factors such as limited drug penetration and the presence of quiescent cell populations.
Signaling Pathway
Caption: EGFR signaling pathway with T790M mutation and this compound inhibition.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1975 for EGFR T790M mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells/well, requires optimization for each cell line).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroid formation typically occurs within 24-72 hours.
-
Monitor spheroid formation and growth daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Pre-formed 3D spheroids in a 96-well ULA plate
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common approach is to prepare 2X concentrated drug solutions.
-
After 3-4 days of spheroid formation (or when spheroids have reached the desired size), carefully remove 50 µL of the conditioned medium from each well.
-
Add 50 µL of the 2X this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the spheroids with this compound for the desired treatment duration (e.g., 72 hours).
-
Visually assess the spheroids daily for morphological changes such as size reduction, discoloration, or disintegration.
Protocol 3: Cell Viability Assessment (ATP-Based Assay)
This protocol utilizes a luminescent ATP-based assay to quantify the number of viable cells in the spheroids.
Materials:
-
This compound-treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assessment (Caspase-Based Assay)
This protocol uses a luminescent assay to measure caspase-3/7 activity, a key indicator of apoptosis.
Materials:
-
This compound-treated spheroids in a 96-well ULA plate
-
Caspase-Glo® 3/7 3D Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Remove the plate with the treated spheroids from the incubator and let it equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 3D reagent to each well.
-
Gently mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control spheroids.
Visualizations
Experimental Workflow
References
Oritinib Combination Therapy: A Framework for Experimental Design
Application Note
Oritinib (also known as SH-1028) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy as a monotherapy in non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations.[1][2][3] As with other targeted therapies, the development of resistance is a clinical challenge.[4][5][6] Combination therapies are a rational approach to overcome or delay resistance and enhance therapeutic efficacy. This document provides a detailed framework for the experimental design of this compound combination therapies, intended for researchers, scientists, and drug development professionals. While specific preclinical and clinical data on this compound combination therapies are not yet widely published, this document outlines potential strategies and detailed protocols based on the established mechanisms of resistance to third-generation EGFR TKIs and successful combination approaches with analogous inhibitors.
Potential combination strategies for this compound aim to address key resistance mechanisms, including the activation of bypass signaling pathways and the modulation of the tumor microenvironment. Promising combination partners for this compound could include:
-
MET Inhibitors: c-MET amplification is a known mechanism of resistance to EGFR TKIs.[7]
-
Anti-angiogenic Agents: These agents can normalize the tumor vasculature, potentially enhancing the delivery and efficacy of this compound.
-
Chemotherapy: Standard cytotoxic agents may synergize with this compound to target heterogeneous tumor cell populations.
-
Immunotherapy: Combining EGFR TKIs with immune checkpoint inhibitors is an area of active investigation to leverage the immune system in combating tumor growth.
Quantitative Data Summary
As specific quantitative data for this compound combination therapies are not yet available in published literature, the following tables are presented as templates. Researchers can populate these tables with their experimental data to facilitate comparison and analysis.
Table 1: In Vitro Synergistic Effects of this compound Combination Therapy
| Cell Line | Combination Agent | This compound IC50 (nM) | Combination Agent IC50 (nM) | Combination Index (CI)* |
| H1975 | e.g., Crizotinib | |||
| PC-9 | e.g., Bevacizumab | |||
| HCC827 | e.g., Carboplatin |
*Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound Combination Therapy in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Tumor Volume (mm³) at Day X | Body Weight Change (%) |
| H1975 | Vehicle Control | |||
| This compound (dose) | ||||
| Combination Agent (dose) | ||||
| This compound + Combination Agent | ||||
| PC-9 | Vehicle Control | |||
| This compound (dose) | ||||
| Combination Agent (dose) | ||||
| This compound + Combination Agent |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate this compound combination therapies.
Protocol 1: Cell Viability and Synergy Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of this compound in combination with another agent and to quantify the synergy of the combination.
Materials:
-
NSCLC cell lines (e.g., H1975, PC-9, HCC827)
-
This compound (SH-1028)
-
Combination agent (e.g., MET inhibitor, chemotherapy)
-
DMEM/RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent, both alone and in combination at a constant ratio.
-
Replace the medium with fresh medium containing the drugs. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for each drug alone and in combination.
-
Determine the Combination Index (CI) using CompuSyn software or a similar program to assess synergy.
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound combination therapy on key signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., p-EGFR, t-EGFR, p-MET, t-MET, p-Akt, t-Akt, p-ERK, t-ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, the combination agent, or the combination for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescence substrate.
-
Visualize the protein bands using an imaging system.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of this compound combination therapy on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
NSCLC cells (e.g., H1975)
-
This compound (formulated for oral gavage)
-
Combination agent (formulated for appropriate administration route)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Administer treatments as per the planned schedule (e.g., daily oral gavage for this compound).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits EGFR signaling, blocking downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.
Caption: Experimental workflow for evaluating this compound combination therapy from in vitro to in vivo studies.
Caption: Rationale for combining this compound with a MET inhibitor to overcome resistance via bypass signaling.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Efficacy and Safety of SH-1028 in Patients With EGFR T790M-Positive NSCLC: A Multicenter, Single-Arm, Open-Label, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Second-line this compound demonstrated potential clinical benefit in advanced EGFR-mutated NSCLC - Medical Conferences [conferences.medicom-publishers.com]
- 4. Preclinical Evaluation of MET Inhibitor INC-280 With or Without the Epidermal Growth Factor Receptor Inhibitor Erlotinib in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, efficacy, and pharmacokinetics of SH-1028 in EGFR T790M-positive advanced non-small cell lung cancer patients: A dose-escalation phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - Lee - Translational Lung Cancer Research [tlcr.amegroups.org]
Application Notes and Protocols for the Evaluation of Oritinib Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oritinib (SH-1028) is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1][2] The increasing incidence of central nervous system (CNS) metastases in patients with NSCLC presents a significant therapeutic challenge, largely due to the restrictive nature of the blood-brain barrier (BBB). The BBB is a dynamic and highly selective interface that limits the entry of most therapeutic agents into the brain parenchyma.[3]
For EGFR TKIs to be effective against brain metastases, sufficient penetration across the BBB is critical. Therefore, a thorough evaluation of a drug candidate's ability to cross the BBB is a cornerstone of its preclinical and clinical development for this indication. While clinical trials have included patients with stable CNS metastases, specific quantitative data on this compound's BBB penetration is not extensively published.[4][5]
These application notes provide a comprehensive overview of standard, state-of-the-art methodologies for assessing the BBB penetration of a novel small molecule TKI, using this compound as a representative example. The protocols detailed herein cover essential in vivo and in vitro assays designed to quantify brain exposure and elucidate mechanisms of transport.
Part 1: In Vivo Assessment of Brain Penetration
In vivo studies in animal models are the gold standard for determining the extent of a drug's distribution into the brain. These studies provide key pharmacokinetic parameters, such as the brain-to-plasma concentration ratio (Kₚ) and the unbound brain-to-plasma concentration ratio (Kₚ,uu), which are critical for predicting CNS efficacy.
Protocol: Rodent Pharmacokinetic Study for Brain Distribution
This protocol describes a typical pharmacokinetic study in mice to determine the concentration of this compound in both plasma and brain tissue over time following oral administration.
Objective: To determine the brain-to-plasma concentration ratio (Kₚ) of this compound in mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80)
-
Male BALB/c mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing K₂EDTA)
-
Surgical tools for brain extraction
-
Homogenizer
-
Phosphate-buffered saline (PBS), ice-cold
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Dosing Formulation: Prepare a suspension of this compound in the selected vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose).
-
Administration: Administer a single oral dose of this compound to a cohort of mice via oral gavage.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect samples from a subset of animals (n=3-4 per time point).
-
Blood Collection: Anesthetize the mouse and collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Brain Collection: Immediately following blood collection, perfuse the mouse transcardially with ice-cold PBS to remove blood from the brain vasculature. Surgically extract the whole brain, rinse with cold PBS, blot dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C.
-
-
Brain Homogenization:
-
On the day of analysis, thaw the brain tissue on ice.
-
Add a known volume of ice-cold PBS (typically 3-4 volumes of the brain weight, e.g., 3 mL PBS for 1 g of brain tissue).
-
Homogenize the tissue until a uniform suspension is achieved. Keep samples on ice.
-
-
Bioanalysis (LC-MS/MS):
-
Quantify the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method (see Part 3 for a general protocol).
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters for plasma and brain, including Cₘₐₓ, Tₘₐₓ, and the Area Under the Curve (AUC).
-
Calculate the brain-to-plasma ratio (Kₚ) using the following formula: Kₚ = AUCbrain / AUCplasma
-
To determine the more pharmacologically relevant unbound concentration ratio (Kₚ,uu), the unbound fraction in plasma (fᵤ,ₚₗₐₛₘₐ) and brain (fᵤ,ᵦᵣₐᵢₙ) must be determined separately using methods like equilibrium dialysis. The Kₚ,uu is then calculated: Kₚ,uu = Kₚ * (fᵤ,ₚₗₐₛₘₐ / fᵤ,ᵦᵣₐᵢₙ)
-
Investigating the Role of Efflux Transporters
Efflux transporters at the BBB, primarily P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), actively pump substrates out of the brain endothelial cells and back into the bloodstream, limiting CNS penetration.[6] To determine if this compound is a substrate for these transporters, the in vivo study can be repeated using genetically modified mice that lack these transporters (e.g., Abcb1a/b(-/-)/Abcg2(-/-) triple knockout mice).[7] A significant increase in the Kₚ value in knockout mice compared to wild-type mice indicates that this compound is a substrate for P-gp and/or BCRP.
Data Presentation: In Vivo Brain Penetration
Quantitative results from in vivo studies should be summarized for clear comparison.
| Parameter | Plasma | Brain | Ratio |
| Cₘₐₓ (ng/mL or ng/g) | Value | Value | N/A |
| Tₘₐₓ (h) | Value | Value | N/A |
| AUC₀₋ₜ (ng·h/mL or ng·h/g) | Value | Value | N/A |
| Kₚ (AUCbrain/AUCplasma) | N/A | N/A | Value |
| Kₚ,uu | N/A | N/A | Value |
| Kₚ in TKO Mice | N/A | N/A | Value |
Table 1: Template for summarizing in vivo pharmacokinetic data for this compound.
Figure 1. Workflow for in vivo evaluation of this compound brain penetration.
Part 2: In Vitro Assessment of BBB Permeability
In vitro BBB models, most commonly the Transwell co-culture system, are used to assess the passive permeability of a compound and to determine if it is a substrate of efflux transporters. These models are cost-effective and suitable for higher-throughput screening.[8]
Protocol: Transwell Co-Culture Permeability Assay
This protocol describes the use of a co-culture model of brain microvascular endothelial cells (BMECs) and astrocytes to measure the bidirectional transport of this compound.
Objective: To determine the apparent permeability (Pₐₚₚ) and efflux ratio (ER) of this compound.
Materials:
-
Immortalized BMECs (e.g., hCMEC/D3 or bEnd.3)
-
Primary or immortalized astrocytes
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture media and supplements
-
Coating material (e.g., Collagen I, Fibronectin)[9]
-
This compound stock solution (in DMSO)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)
-
Lucifer Yellow (paracellular integrity marker)
-
TEER meter (e.g., EVOM2)
-
LC-MS/MS system
Procedure:
-
Insert Coating: Coat the apical side of the Transwell inserts with collagen. Invert the inserts and coat the basolateral side. Allow to dry.
-
Cell Seeding (Co-Culture):
-
Seed astrocytes on the bottom of a 24-well plate and allow them to attach.
-
Seed BMECs on the apical side of the coated Transwell inserts.
-
Place the inserts containing BMECs into the wells with the astrocytes to establish the non-contact co-culture model.
-
Culture for 3-5 days until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
-
Barrier Integrity Check:
-
Measure TEER daily. A high TEER value (e.g., >150 Ω·cm²) indicates a tight monolayer.
-
Perform a Lucifer Yellow permeability assay. Low passage (<1%) of this marker confirms barrier integrity.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport: Add this compound-containing transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A) Transport: Add this compound-containing transport buffer to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take an aliquot from the receiver chamber for analysis. Replace the volume with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pₐₚₚ) in cm/s using the formula: Pₐₚₚ = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (mass/time)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor chamber
-
-
Calculate the efflux ratio (ER): ER = Pₐₚₚ (B→A) / Pₐₚₚ (A→B) An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Data Presentation: In Vitro Permeability
Results from the Transwell assay should be tabulated to clearly show permeability and efflux.
| Compound | Pₐₚₚ (A→B) (10⁻⁶ cm/s) | Pₐₚₚ (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound | Value | Value | Value |
| Control (Low Perm.) | Value | Value | Value |
| Control (High Perm.) | Value | Value | Value |
Table 2: Template for summarizing in vitro BBB permeability data for this compound.
Figure 2. Workflow for the in vitro Transwell BBB permeability assay.
Part 3: Bioanalytical Method for this compound Quantification
Accurate quantification of this compound in biological matrices is essential for all pharmacokinetic and permeability studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[10][11]
Protocol: General LC-MS/MS Quantification
Objective: To accurately measure this compound concentrations in mouse plasma and brain homogenate.
Procedure:
-
Sample Preparation:
-
Thaw plasma and brain homogenate samples on ice.
-
Protein Precipitation: To a small volume of sample (e.g., 50 µL), add 3-4 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar TKI or a stable isotope-labeled version of this compound).[12]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[13]
-
-
Mass Spectrometric Detection:
-
Perform detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Optimize the detection parameters for this compound and the internal standard.
-
Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards prepared in the corresponding matrix (blank plasma or blank brain homogenate).
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Figure 3. Role of P-gp and BCRP efflux transporters at the BBB.
Conclusion
Evaluating the blood-brain barrier penetration of this compound is a multi-step process that requires a combination of in vivo and in vitro methodologies. The protocols outlined in these application notes provide a robust framework for quantifying brain exposure, determining the rate and mechanism of transport, and assessing the critical role of efflux transporters. By systematically applying these methods, researchers can generate the comprehensive data package needed to confidently predict the CNS efficacy of this compound and other novel EGFR TKIs in the treatment of brain metastases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Second-line this compound demonstrated potential clinical benefit in advanced EGFR-mutated NSCLC - Medical Conferences [conferences.medicom-publishers.com]
- 6. Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Evaluation of Limiting Brain Penetration of Probes for α2C-Adrenoceptor Using Small-Animal Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 9. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sunitinib LC–MS/MS Assay in Mouse Plasma and Brain Tissue: Application in CNS Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of eight hematological tyrosine kinase inhibitors in both plasma and whole blood by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-portal.uu.nl [research-portal.uu.nl]
Application Note & Protocol: Comprehensive Assessment of Oritinib Off-Target Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oritinib (SH-1028) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This selectivity is crucial for minimizing toxicity and improving the therapeutic index in the treatment of non-small cell lung cancer (NSCLC).[3] However, a thorough understanding of a kinase inhibitor's selectivity profile is paramount to preemptively identify potential mechanisms of toxicity or polypharmacology.[4][5] This document provides a detailed protocol for assessing the off-target kinase activity of this compound, enabling a comprehensive characterization of its kinome-wide selectivity.
Data Presentation: this compound On-Target Activity
A summary of this compound's reported on-target inhibitory activity against various EGFR isoforms is presented below. This data serves as a baseline for comparison with any identified off-target activities.
| Kinase Target | IC50 (nM) | Reference |
| EGFR (Wild Type) | 18 | [1][6] |
| EGFR (L858R) | 0.7 | [1] |
| EGFR (L861Q) | 4 | [1] |
| EGFR (L858R/T790M) | 0.1 | [1] |
| EGFR (d746-750) | 1.4 | [1] |
| EGFR (d746-750/T790M) | 0.89 | [1] |
Experimental Protocols
A multi-tiered approach is recommended to comprehensively assess the off-target kinase activity of this compound, progressing from broad screening to more focused validation and cellular characterization.
This initial step aims to identify potential off-target kinases from a large, representative panel of the human kinome.
Principle: Radiometric or fluorescence-based assays are used to measure the ability of this compound to inhibit the activity of a broad panel of purified kinases.[7][8]
Materials:
-
This compound
-
Kinase panel (e.g., Reaction Biology's HotSpot™ or a similar service)[7]
-
[γ-³³P]ATP or fluorescently labeled ATP analog
-
Kinase-specific substrates (peptides or proteins)
-
Assay buffers
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of detecting radioactivity or fluorescence
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A 10-point serial dilution series should be prepared to determine the IC50 for any identified hits.
-
Kinase Reactions:
-
In each well of a multi-well plate, combine the kinase, its specific substrate, and the appropriate kinase reaction buffer.
-
Add this compound at a screening concentration (e.g., 1 µM) or the serial dilutions for IC50 determination.
-
Initiate the kinase reaction by adding [γ-³³P]ATP or a fluorescent ATP analog.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
For radiometric assays, stop the reaction and transfer the contents to a filter membrane to capture the phosphorylated substrate. After washing, measure the incorporated radioactivity using a scintillation counter.[7]
-
For fluorescence-based assays, measure the fluorescence signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each kinase at the screening concentration. For kinases showing significant inhibition (e.g., >50%), determine the IC50 value from the dose-response curve.
This step validates the in vitro findings in a more physiologically relevant context by assessing whether this compound can bind to and inhibit potential off-target kinases within intact cells.
Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method to monitor drug-target engagement in cells and tissues. The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.
Materials:
-
Cell lines expressing potential off-target kinases
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibodies specific to the potential off-target kinases
Protocol:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations for a specified time. Include a vehicle control (DMSO).
-
Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Protein Precipitation and Analysis: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
This unbiased approach identifies changes in cellular signaling pathways as a result of this compound treatment, providing insights into both on-target and off-target effects.
Principle: Mass spectrometry-based phosphoproteomics is used to globally quantify changes in protein phosphorylation in response to this compound treatment.
Materials:
-
Cell lines of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Trypsin
-
Phosphopeptide enrichment materials (e.g., TiO2 or Fe-IMAC)
-
LC-MS/MS instrumentation (e.g., Orbitrap mass spectrometer)[9]
-
Data analysis software (e.g., MaxQuant, Perseus)
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the peptide mixture using TiO2 or Fe-IMAC chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the phosphopeptides. Compare the phosphoproteomes of this compound-treated and control cells to identify significantly up- or down-regulated phosphorylation sites.
-
Pathway Analysis: Use bioinformatics tools to map the differentially phosphorylated proteins to known signaling pathways to understand the functional consequences of this compound's off-target activity.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound off-target kinase activity.
Caption: this compound's on-target and potential off-target signaling interactions.
Caption: Logical workflow for the interpretation of off-target screening results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (SH-1028) | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
Troubleshooting & Optimization
Oritinib In Vitro Experimentation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Oritinib concentration in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as SH-1028) is an investigational third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It functions as an irreversible inhibitor, covalently binding to the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[4] This action makes it particularly effective against EGFR mutations that confer resistance to earlier-generation TKIs, such as the T790M mutation.[2][4] this compound selectively targets mutant forms of EGFR over wild-type (WT) EGFR.[3]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is cell-line dependent. Based on published IC50 values, a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments in non-small cell lung cancer (NSCLC) cell lines with EGFR mutations. For cell lines with wild-type EGFR, higher concentrations may be necessary to observe an effect.
Q3: How should I prepare and store this compound for in vitro use?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or -80°C for up to six months.[4] When preparing working solutions, dilute the DMSO stock in your cell culture medium of choice. Ensure the final DMSO concentration in your experiment is consistent across all conditions and ideally does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: What is the typical duration of this compound treatment for in vitro assays?
A4: The duration of treatment will vary depending on the specific assay. For cell viability assays, a 72-hour incubation period is commonly used.[5] For signaling studies, such as assessing EGFR phosphorylation by western blot, shorter incubation times (e.g., 1, 6, 12, or 24 hours) are often sufficient to observe an effect.[4]
Data Summary: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cell lines and against different forms of the EGFR kinase. This data can be used to guide the selection of appropriate concentration ranges for your experiments.
| Cell Line/Kinase | EGFR Mutation Status | IC50 (nM) |
| Cell Lines | ||
| NCI-H1975 | L858R/T790M | 3.93 ± 1.12 |
| H3255 | L858R | 9.39 ± 0.88 |
| PC-9 | exon 19 del | 7.63 ± 0.18 |
| A431 | Wild-Type | 778.89 ± 134.74 |
| Kinases | ||
| EGFR WT | Wild-Type | 18 |
| EGFR L858R | Activating Mutation | 0.7 |
| EGFR L861Q | Activating Mutation | 4 |
| EGFR L858R/T790M | Resistance Mutation | 0.1 |
| EGFR d746-750 | Activating Mutation | 1.4 |
| EGFR d746-750/T790M | Resistance Mutation | 0.89 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon this compound treatment using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot for Phospho-EGFR (p-EGFR)
This protocol describes the detection of phosphorylated EGFR (a marker of EGFR activation) in response to this compound treatment.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR and anti-total EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR or a housekeeping protein like GAPDH or β-actin.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on EGFR kinase activity.
Materials:
-
Recombinant EGFR protein (wild-type or mutant)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant EGFR protein, kinase assay buffer, and serial dilutions of this compound.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow this compound to bind to the kinase.
-
Initiate Kinase Reaction: Add a mixture of ATP and the substrate to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically measured as luminescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Troubleshooting Guides
Issue 1: High variability between replicate wells in cell viability assays.
-
Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or this compound precipitation.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting.
-
Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity.
-
Check the final DMSO concentration; if it is too high, this compound may precipitate. Ensure proper mixing of this compound in the culture medium before adding it to the cells.
-
Issue 2: No inhibition of p-EGFR observed by Western blot, even at high this compound concentrations.
-
Possible Cause: The cell line may have a low level of basal EGFR activation, the antibody may not be optimal, or the treatment time may be too short.
-
Troubleshooting Steps:
-
If using cells with low basal p-EGFR, consider stimulating the cells with EGF for a short period before this compound treatment to induce EGFR phosphorylation.
-
Verify the specificity and optimal dilution of your primary antibody.
-
Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration.
-
Issue 3: Inconsistent IC50 values across different experiments.
-
Possible Cause: Lot-to-lot variability of this compound, differences in cell passage number, or variations in assay conditions.
-
Troubleshooting Steps:
-
If possible, use the same lot of this compound for a series of related experiments.
-
Maintain a consistent cell passage number for your experiments, as cell characteristics can change over time in culture.
-
Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. rsc.org [rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. promega.com [promega.com]
- 4. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]
- 5. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Oritinib solubility issues in aqueous buffer
Welcome to the technical support center for Oritinib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting solubility issues encountered when working with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SH-1028) is an investigational third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It is designed to overcome T790M-mediated resistance in non-small cell lung cancer (NSCLC).[1][3][4] this compound works by irreversibly binding to mutant EGFR, thereby suppressing downstream signaling pathways that are responsible for tumor cell proliferation and survival.[1]
Q2: What are the known solubility properties of this compound?
A2: this compound is sparingly soluble in aqueous solutions. The available data indicates good solubility in dimethyl sulfoxide (DMSO).[5][6] For successful in vitro and in vivo experiments, it is crucial to prepare a clear and stable stock solution and to ensure that the final concentration in the aqueous experimental buffer does not lead to precipitation.
Q3: I am observing precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What could be the cause?
A3: This is a common issue with compounds that are poorly soluble in water. The DMSO keeps this compound in solution at high concentrations, but when this stock is diluted into an aqueous buffer, the percentage of DMSO decreases significantly. If the final concentration of this compound in the aqueous buffer exceeds its solubility limit, the compound will precipitate out of the solution.
Q4: What is the recommended starting solvent for preparing this compound stock solutions?
A4: Based on available data, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[5][6]
Q5: How can I improve the solubility of this compound in my aqueous experimental buffer?
A5: Several strategies can be employed to improve the solubility of poorly soluble compounds like this compound in aqueous buffers. These include:
-
Adjusting the pH of the buffer: The solubility of a compound can be pH-dependent.[7][8]
-
Using co-solvents: Adding a small percentage of an organic co-solvent to the aqueous buffer can increase solubility.[7][9]
-
Employing surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[7]
-
Utilizing cyclodextrins: These molecules can form inclusion complexes with the drug, enhancing its solubility.[10]
Troubleshooting Guide: this compound Precipitation in Aqueous Buffer
This guide provides a step-by-step approach to resolving this compound precipitation issues during your experiments.
Problem: this compound precipitates out of solution upon dilution of the DMSO stock into an aqueous buffer.
Step 1: Verify Stock Solution Integrity
-
Action: Ensure your this compound DMSO stock solution is clear and fully dissolved. If you observe any crystals, gently warm the solution and sonicate.[5]
-
Rationale: An incompletely dissolved stock solution will lead to inaccurate final concentrations and immediate precipitation upon dilution.
Step 2: Lower the Final Concentration
-
Action: Attempt to use a lower final concentration of this compound in your experiment.
-
Rationale: The simplest solution is often to work below the compound's solubility limit in the final aqueous buffer.
Step 3: Optimize the Final DMSO Concentration
-
Action: Increase the final percentage of DMSO in your aqueous buffer, if your experimental system allows. A final concentration of 0.5% to 1% DMSO is generally well-tolerated by many cell lines.
-
Rationale: A higher concentration of the organic solvent can help maintain the solubility of this compound.
Step 4: Modify the Aqueous Buffer
If the above steps are not successful or feasible for your experiment, consider modifying your aqueous buffer:
-
pH Adjustment:
-
Co-solvent Addition:
-
Use of Solubilizing Excipients:
Quantitative Data
Table 1: this compound IC₅₀ Values against various EGFR Kinases
| EGFR Kinase Variant | IC₅₀ (nM) |
| EGFR (wt) | 18 |
| EGFR (L858R) | 0.7 |
| EGFR (L861Q) | 4 |
| EGFR (L858R/T790M) | 0.1 |
| EGFR (d746-750) | 1.4 |
| EGFR (d746-750/T790M) | 0.89 |
Data sourced from multiple suppliers and publications.[1][3][4][5]
Table 2: this compound Solubility in DMSO
| Supplier | Concentration | Molar Equivalent | Notes |
| TargetMol | 120 mg/mL | 222.36 mM | Sonication is recommended. |
| MedChemExpress | 10 mM in DMSO | - | - |
| Probechem | 10 mM in DMSO | - | - |
This data indicates that this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[5][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Accurately weigh the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or higher). c. Vortex the solution until the powder is completely dissolved. d. If necessary, gently warm the vial (e.g., in a 37°C water bath) and sonicate for 5-10 minutes to aid dissolution. e. Visually inspect the solution to ensure no particulate matter is present. f. Store the stock solution at -20°C or -80°C for long-term storage.[5]
Protocol 2: Kinetic Solubility Assay in Aqueous Buffers
This protocol helps determine the apparent solubility of this compound in your specific experimental buffer.
-
Materials: this compound DMSO stock solution, experimental aqueous buffer, 96-well microplate, plate shaker, plate reader or HPLC.
-
Procedure: a. Prepare a series of dilutions of the this compound DMSO stock solution in DMSO. b. Add a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution to the wells of a 96-well plate. c. Add the experimental aqueous buffer to each well to achieve the desired final concentrations of this compound and a constant final DMSO concentration. d. Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) with gentle shaking for a set period (e.g., 1-2 hours). e. After incubation, measure the turbidity of each well using a plate reader at a wavelength such as 620 nm. The concentration at which turbidity significantly increases is the kinetic solubility limit. f. Alternatively, for more precise quantification, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of soluble this compound using a validated analytical method like HPLC.
Visualizations
Caption: this compound's mechanism of action on the EGFR signaling pathway.
Caption: A decision tree for troubleshooting this compound solubility issues.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound | EGFR | TargetMol [targetmol.com]
- 6. This compound (SH-1028) | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. mdpi.com [mdpi.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Oritinib Efficacy Studies: A Technical Support Center for Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during Oritinib efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected efficacy of this compound in preclinical models?
A1: this compound, a third-generation EGFR tyrosine kinase inhibitor (TKI), is expected to show high potency against cancer cells harboring activating EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation. In preclinical studies, this translates to low nanomolar IC50 values in cell viability assays and significant tumor growth inhibition in xenograft models harboring these mutations.[1]
Q2: My in vitro results with this compound are inconsistent across experiments. What are the potential causes?
A2: Inconsistent in vitro results can stem from several factors, including variability in cell culture conditions (e.g., passage number, confluency), reagent quality, and assay methodology. It is crucial to maintain standardized protocols for cell handling and assay procedures to ensure reproducibility.
Q3: We observed a lack of response to this compound in a patient-derived xenograft (PDX) model that was expected to be sensitive. What could be the reason?
A3: A lack of in vivo efficacy in a seemingly sensitive PDX model could be due to several factors, including insufficient drug exposure at the tumor site, inherent tumor heterogeneity where a resistant subclone is present, or the activation of alternative signaling pathways in the in vivo microenvironment that are not active in vitro.
Q4: What are the known mechanisms of acquired resistance to third-generation EGFR TKIs like this compound?
A4: Acquired resistance to third-generation EGFR TKIs can be broadly categorized into on-target and off-target mechanisms. The most common on-target mechanism is the acquisition of a C797S mutation in the EGFR kinase domain. Off-target mechanisms often involve the activation of bypass signaling pathways, with MET amplification being a frequently observed alteration.[2][3]
Q5: How can I investigate if MET amplification is the cause of this compound resistance in my model?
A5: Several methods can be used to detect MET amplification. Fluorescence in situ hybridization (FISH) is considered the gold standard for assessing gene copy number.[4] Next-generation sequencing (NGS) of tumor DNA can also identify MET amplification.[5] At the protein level, immunohistochemistry (IHC) can show MET overexpression, and Western blotting can confirm increased MET protein levels.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in Cell Viability Assays
Possible Causes:
-
Acquired Resistance: The cell line may have developed resistance to this compound during culture.
-
Incorrect Cell Line: The cell line used may not harbor the expected EGFR mutations.
-
Assay Variability: Technical issues with the cell viability assay.
Troubleshooting Steps:
-
Verify Cell Line Identity and EGFR Mutation Status:
-
Perform short tandem repeat (STR) profiling to confirm the cell line's identity.
-
Sequence the EGFR gene to confirm the presence of sensitizing and/or T790M mutations.
-
-
Investigate Acquired Resistance Mechanisms:
-
EGFR C797S Mutation: Sequence the EGFR kinase domain to check for the C797S mutation.
-
Bypass Pathway Activation: Use Western blotting to examine the phosphorylation status of key downstream signaling molecules (e.g., AKT, ERK) and alternative receptor tyrosine kinases (e.g., MET, HER2).
-
-
Optimize Cell Viability Assay Protocol:
-
Ensure optimal cell seeding density and health.
-
Validate the concentration and stability of the this compound stock solution.
-
Include appropriate positive and negative controls.
-
Issue 2: Lack of Tumor Regression in this compound-Treated Xenograft Models
Possible Causes:
-
Insufficient Drug Exposure: Inadequate dosing or poor bioavailability of this compound in the animal model.
-
Tumor Heterogeneity: Presence of a pre-existing resistant subclone within the tumor.
-
Activation of In Vivo-Specific Resistance Pathways: The tumor microenvironment may induce resistance mechanisms not observed in vitro.
Troubleshooting Steps:
-
Assess Pharmacokinetics: Measure the concentration of this compound in the plasma and tumor tissue of the treated animals to ensure adequate drug exposure.
-
Analyze Tumor Tissue from Non-Responders:
-
Perform genomic analysis (NGS) on the resistant tumors to identify mutations associated with resistance (e.g., EGFR C797S, MET amplification).
-
Use immunohistochemistry (IHC) to assess the expression of key proteins in resistance pathways (e.g., MET, p-AKT, p-ERK).
-
-
Evaluate Combination Therapies: If a specific resistance mechanism is identified (e.g., MET amplification), consider a combination therapy approach. For instance, co-administering this compound with a MET inhibitor has shown to be effective in overcoming MET-driven resistance to osimertinib.[2][6][7][8]
Data Presentation
Table 1: Expected In Vitro Efficacy of this compound Against Various EGFR Mutations
| EGFR Mutation | Cell Line | IC50 (nM) |
| EGFRWT | A431 | 18 |
| EGFRL858R | H3255 | 0.7 |
| EGFRL858R/T790M | NCI-H1975 | 0.1 |
| EGFRd746-750 | PC-9 | 1.4 |
| EGFRd746-750/T790M | - | 0.89 |
Data sourced from MedChemExpress and New Drug Approvals.[1]
Table 2: Representative IC50 Values of a Third-Generation EGFR TKI (Osimertinib) in the Presence of the C797S Resistance Mutation
| EGFR Mutation | IC50 (nM) |
| EGFRDel19/T790M | 15 |
| EGFRDel19/T790M/C797S | > 1000 |
This table uses data for Osimertinib as a proxy to illustrate the expected impact of the C797S mutation on the efficacy of third-generation EGFR TKIs.
Table 3: Clinical Efficacy of an EGFR TKI (Osimertinib) in Combination with a MET Inhibitor (Savolitinib) in Patients with MET Amplification
| Treatment Cohort | Objective Response Rate (ORR) | Median Duration of Response (DOR) |
| Prior 1st/2nd Gen EGFR TKI | 52% | 7.1 months |
| Prior 3rd Gen EGFR TKI | 28% | 9.7 months |
Data from the TATTON clinical trial, demonstrating a strategy to overcome MET-amplification-mediated resistance.[2]
Experimental Protocols & Visualizations
Protocol 1: Western Blot Analysis of EGFR Signaling Pathway
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Experimental Workflow for Investigating this compound Resistance
-
Establish Resistant Cell Lines: Culture this compound-sensitive cells in the presence of gradually increasing concentrations of this compound over several months.
-
Confirm Resistance: Perform cell viability assays to demonstrate a significant increase in the IC50 of this compound in the resistant clones compared to the parental cell line.
-
Genomic Analysis: Extract DNA from parental and resistant cells and perform next-generation sequencing to identify mutations in EGFR and other key cancer-related genes.
-
Pathway Analysis: Use Western blotting to compare the activation status of EGFR and downstream signaling pathways (PI3K/AKT, MAPK) between parental and resistant cells.
-
Investigate Bypass Tracks: Screen for the upregulation and activation of other receptor tyrosine kinases (e.g., MET, HER2, AXL) in resistant cells.
-
In Vivo Validation: Establish xenograft models using both parental and resistant cells to confirm the resistance phenotype in vivo and to test potential strategies to overcome resistance.
Logical Diagram: On-Target vs. Off-Target Resistance
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AACR 2019: Adding the MET inhibitor savolitinib to osimertinib beneficial for certain pretreated lung cancer patients - ecancer [ecancer.org]
- 3. Detection of <em>MET</em> amplification (<em>MET</em>amp) in patients with <em>EGFR</em> mutant (m) NSCLC after first-line (1L) osimertinib. - ASCO [asco.org]
- 4. mdpi.com [mdpi.com]
- 5. lung.org [lung.org]
- 6. Lung Cancer Trial: New Drug Combo Shows 82% Better Survival vs Chemotherapy | HCM Stock News [stocktitan.net]
- 7. Osimertinib Plus Savolitinib in Patients With EGFR-Mutated Advanced NSCLC With MET Alterations After First-Line Osimertinib: Clinical Outcomes, Safety, and Biomarker Analysis: A Brief Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MET amplification results in heterogeneous responses to osimertinib in EGFR-mutant lung cancer treated with erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Oritinib-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Oritinib-induced cytotoxicity in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines (e.g., keratinocytes, fibroblasts) at concentrations where this compound is effective against cancer cells. Is this expected?
A1: Yes, this is a known phenomenon with EGFR tyrosine kinase inhibitors (TKIs), including third-generation inhibitors like this compound. Normal epithelial cells, such as keratinocytes, express wild-type EGFR which is crucial for their proliferation and survival.[1] Although this compound is more selective for mutant EGFR, it still exhibits inhibitory activity against wild-type EGFR, leading to off-target cytotoxicity in normal cells.[2][3] This is often observed as decreased cell viability, proliferation, and potential induction of apoptosis in normal cell lines.
Q2: What are the typical signs of this compound-induced cytotoxicity in normal cell cultures?
A2: In vitro, cytotoxicity can manifest as:
-
Reduced Cell Viability and Proliferation: A noticeable decrease in the number of viable cells, which can be quantified using assays like MTT or CellTiter-Glo.
-
Morphological Changes: Cells may appear rounded, shrunken, and detach from the culture surface.
-
Induction of Apoptosis: Increased presence of apoptotic markers, which can be assessed by techniques like Annexin V staining.
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, which can be analyzed by flow cytometry.
Q3: Are there any known agents that can be used in vitro to protect normal cells from this compound-induced cytotoxicity without compromising its anti-cancer effects?
A3: While specific research on protective agents for this compound in a preclinical setting is limited, studies with other EGFR inhibitors suggest potential avenues. The concept of "cyclotherapy" involves using agents that induce a temporary cell cycle arrest in normal cells, making them less susceptible to cell-cycle-dependent cytotoxicity, while cancer cells with deficient checkpoints continue to proliferate and are targeted by the drug.[3][4][5] Additionally, for dermatological toxicities observed in clinical settings, prophylactic treatments with antibiotics like doxycycline and minocycline, as well as topical corticosteroids, have been used to manage symptoms, suggesting anti-inflammatory pathways might be involved.[6] The use of antioxidants in combination with EGFR inhibitors has been explored, but the results are controversial, with some studies suggesting potential interference with treatment efficacy.[7][8]
Q4: How can we design an experiment to test a potential cytoprotective agent against this compound-induced toxicity in normal cells?
A4: A well-designed experiment would involve the following:
-
Cell Lines: Use both a cancer cell line with the relevant EGFR mutation (e.g., T790M) and a normal cell line (e.g., HaCaT keratinocytes or primary human dermal fibroblasts).
-
Dose-Response Curves: First, determine the IC50 values of this compound for both cell lines to establish a therapeutic window.
-
Co-treatment Protocol: Treat the normal cells with the potential cytoprotective agent before, during, or concurrently with this compound.
-
Viability Assessment: Use a quantitative cell viability assay (e.g., MTT, CellTiter-Glo) to measure the protective effect.
-
Specificity Check: Crucially, confirm that the protective agent does not diminish the cytotoxic effect of this compound on the cancer cells.
-
Mechanism of Protection: Investigate the mechanism of the protective agent (e.g., cell cycle analysis, apoptosis assays, western blotting for relevant signaling pathways).
A detailed protocol for such an experiment is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density, uneven drug distribution, or variability in incubation times. | Ensure precise cell counting and seeding. Mix drug solutions thoroughly before adding to wells. Standardize all incubation periods. |
| Potential protective agent also reduces this compound's efficacy in cancer cells. | The agent may interfere with this compound's mechanism of action or promote cancer cell survival through other pathways. | Investigate the mechanism of the protective agent in cancer cells. Consider testing different concentrations or timing of administration of the protective agent. It may not be a suitable candidate if the interference is significant. |
| Difficulty in establishing a therapeutic window between cancer and normal cells. | This compound may have a narrow therapeutic index for the specific cell lines used. | Try a panel of different cancer and normal cell lines to find a more suitable model. Ensure the cancer cell line has the specific EGFR mutation targeted by this compound. |
| Contradictory results between different cytotoxicity assays. | Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | Use multiple, mechanistically distinct assays to get a comprehensive view of cytotoxicity (e.g., combine a metabolic assay like MTT with a membrane integrity assay like LDH release). |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound against various EGFR genotypes.
| Cell Line | EGFR Genotype | IC50 (nM) |
| NCI-H1975 | L858R/T790M | 3.93 ± 1.12 |
| H3255 | L858R | 9.39 ± 0.88 |
| PC-9 | exon 19 del | 7.63 ± 0.18 |
| A431 | Wild-Type | 778.89 ± 134.74 |
Data extracted from preclinical studies.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity in Normal and Cancer Cell Lines using MTT Assay
Objective: To determine and compare the cytotoxic effects of this compound on a normal human keratinocyte cell line (HaCaT) and an EGFR-mutant non-small cell lung cancer cell line (NCI-H1975).
Materials:
-
HaCaT and NCI-H1975 cell lines
-
DMEM and RPMI-1640 culture media, respectively
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (powder, to be dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HaCaT and NCI-H1975 cells to ~80% confluency.
-
Trypsinize and resuspend cells in their respective complete media.
-
Seed 5 x 10³ cells per well in 100 µL of media into 96-well plates.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value for each cell line.
-
Protocol 2: Evaluating a Potential Cytoprotective Agent against this compound-Induced Cytotoxicity
Objective: To assess the ability of a test compound (Agent X) to mitigate this compound-induced cytotoxicity in HaCaT cells without affecting its efficacy in NCI-H1975 cells.
Materials:
-
Same as Protocol 1
-
Potential cytoprotective agent (Agent X)
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1 for both HaCaT and NCI-H1975 cells.
-
Treatment:
-
For HaCaT cells:
-
Prepare a fixed, non-toxic concentration of Agent X in the culture medium.
-
Prepare serial dilutions of this compound in medium containing Agent X.
-
Also, prepare serial dilutions of this compound in medium without Agent X as a control.
-
Treat the cells with these solutions and incubate for 72 hours.
-
-
For NCI-H1975 cells:
-
Repeat the same treatment groups as for HaCaT cells to assess any interference of Agent X with this compound's anti-cancer activity.
-
-
-
MTT Assay and Data Analysis:
-
Perform the MTT assay as described in Protocol 1.
-
Compare the IC50 value of this compound in HaCaT cells with and without Agent X. A significant increase in the IC50 value in the presence of Agent X indicates a protective effect.
-
Compare the IC50 value of this compound in NCI-H1975 cells with and without Agent X. No significant change in the IC50 value is desired.
-
Visualizations
Caption: this compound's mechanism of action on the EGFR signaling pathway.
Caption: Workflow for evaluating a cytoprotective agent.
Caption: Logical relationship of this compound and a cytoprotective agent.
References
- 1. EGFR Inhibitors: Toxicities and Strategies [medscape.org]
- 2. What is Almonertinib Mesilate used for? [synapse.patsnap.com]
- 3. What is the mechanism of Almonertinib Mesilate? [synapse.patsnap.com]
- 4. Osimertinib (AZD9291), a Mutant-Selective EGFR Inhibitor, Reverses ABCB1-Mediated Drug Resistance in Cancer Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Targeting EGFR in Combination with Nutritional Supplements on Antitumor Efficacy in a Lung Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Interaction of Antioxidant Supplements as Adjuvant Therapy in Cancer Treatment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Oritinib Technical Support Center: Troubleshooting Batch-to-Batch Variability
Welcome to the Oritinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch variability in this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential causes of variability and offer detailed experimental protocols to ensure consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as SH-1028) is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which can arise after treatment with earlier-generation EGFR-TKIs.[1] this compound works by forming a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of its signaling pathway.[3] This pathway is crucial for cell division and survival, and its dysregulation is a key factor in the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[2]
Q2: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?
A2: Inconsistent results in cell-based assays are a common indicator of batch-to-batch variability. Several factors related to the this compound compound itself could be contributing to this issue:
-
Purity: The presence of impurities from the synthesis process can alter the effective concentration of this compound and may have off-target effects.
-
Solubility: Variations in the physical properties of the solid form (e.g., crystallinity, particle size) can affect how well the compound dissolves, leading to differences in the actual concentration in your assay medium.
-
Degradation: this compound, like any chemical compound, can degrade over time if not stored properly. Degradation products may be less active or have different biological activities.
We recommend performing the quality control checks outlined in the troubleshooting guides below to assess the purity, identity, and concentration of your this compound batches.
Q3: How should this compound be stored to minimize degradation?
A3: Proper storage is critical for maintaining the stability and activity of this compound. For solid-form products, storage at -20°C is recommended for long-term stability (over 3 years).[4] Stock solutions should be stored at -80°C and are typically stable for over a year.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4] For short-term storage of up to a week, solutions can be kept at 4°C.[4] Always protect the compound from direct sunlight.[4]
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50) in Cell Viability Assays
If you are observing significant shifts in the half-maximal inhibitory concentration (IC50) of this compound between different batches in your cell viability assays (e.g., MTT, CellTiter-Glo), follow this guide to identify the potential source of the variability.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stock Concentration | Verify the concentration of your this compound stock solutions using UV-Vis spectrophotometry and a previously validated standard. | The measured concentration should be within ±10% of the expected concentration. |
| Compound Purity | Analyze the purity of each this compound batch using High-Performance Liquid Chromatography (HPLC). | The purity of each batch should be comparable (e.g., >99%) and the impurity profiles should be similar. |
| Compound Identity | Confirm the identity of the compound in each batch using Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the molecular weight corresponds to this compound (539.7 g/mol ).[1] | The major peak should have the expected mass-to-charge ratio (m/z) for this compound. |
| Solubility Issues | Visually inspect your prepared solutions for any precipitates. Test the solubility in your specific cell culture medium. | The compound should be fully dissolved at the concentrations used in your assay. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for assessing the purity of this compound. The manufacturing process of this compound is monitored by HPLC, indicating its suitability for quality control.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a low percentage of Solvent B, and gradually increase it over the course of the run to elute compounds of varying polarity. A typical gradient might be 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (this may need to be determined empirically, but a standard wavelength for aromatic compounds like 254 nm can be a starting point).
-
Sample Preparation: Dissolve a small amount of each this compound batch in a suitable solvent (e.g., DMSO, acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a small volume (e.g., 10 µL) of each sample. The purity is calculated by dividing the area of the main this compound peak by the total area of all peaks.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This method confirms the molecular weight of the compound.
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
LC Method: Use the same or a similar HPLC method as described above.
-
MS Settings:
-
Ionization Mode: Positive ESI, as this compound is expected to form [M+H]⁺ ions.[1]
-
Scan Range: Set a mass range that includes the expected molecular weight of this compound (e.g., 100-1000 m/z).
-
-
Analysis: The resulting mass spectrum should show a prominent peak at an m/z corresponding to the protonated molecule of this compound (approximately 540.3 m/z).[1]
Visualizing Key Processes
To aid in understanding the context of this compound's function and quality control, the following diagrams illustrate the EGFR signaling pathway, a typical quality control workflow, and a troubleshooting decision tree.
Caption: EGFR Signaling Pathway and this compound Inhibition.
Caption: Quality Control Workflow for this compound Batches.
Caption: Decision Tree for Troubleshooting this compound Variability.
References
Technical Support Center: Overcoming Acquired Resistance to Oritinib In Vitro
Welcome to the technical support center for researchers investigating acquired resistance to Oritinib. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SH-1028) is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to selectively target both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while having a lesser effect on wild-type EGFR.[4][5][6] this compound forms a covalent bond with the cysteine residue at position 797 in the ATP-binding site of EGFR, leading to irreversible inhibition of the kinase.[2]
Q2: My this compound-sensitive cells are developing resistance. What are the common molecular mechanisms?
Acquired resistance to third-generation EGFR TKIs like this compound can occur through several mechanisms:
-
On-target EGFR mutations: The most common is the C797S mutation in the EGFR kinase domain, which prevents the covalent binding of irreversible inhibitors like this compound.[7][8]
-
Bypass pathway activation: Upregulation or amplification of other signaling pathways that can drive cell proliferation independently of EGFR. Key examples include:
-
Phenotypic transformation: In some cases, cancer cells can change their histology, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is less dependent on EGFR signaling.
Q3: How can I confirm the mechanism of resistance in my this compound-resistant cell line?
To identify the resistance mechanism, a multi-faceted approach is recommended:
-
Sequence the EGFR kinase domain: This will identify secondary mutations like C797S.
-
Perform a phosphoproteomic screen: This can reveal the activation of alternative receptor tyrosine kinases (RTKs).
-
Conduct Western blotting: This can be used to check for the upregulation and phosphorylation of key proteins in bypass pathways, such as MET, HER2, AKT, and ERK.
-
Use Fluorescence In Situ Hybridization (FISH): This technique can confirm gene amplification events, such as MET or HER2 amplification.
Troubleshooting Guides
Problem 1: My cell viability assay shows a smaller than expected difference in this compound sensitivity between my parental and resistant cell lines.
-
Possible Cause 1: Suboptimal cell culture conditions.
-
Solution: Ensure that both parental and resistant cell lines are healthy and in the logarithmic growth phase before seeding for the assay. Maintain consistent cell densities and media conditions.
-
-
Possible Cause 2: Incorrect this compound concentration range.
-
Solution: Perform a dose-response curve with a wide range of this compound concentrations to accurately determine the IC50 for both cell lines.
-
-
Possible Cause 3: Issues with the viability assay itself.
-
Solution: Verify that the chosen assay (e.g., MTT, MTS, CellTiter-Glo) is appropriate for your cell line and that the incubation times are optimized. Refer to the detailed protocols below.
-
-
Possible Cause 4: Heterogeneity in the resistant cell population.
Problem 2: I am trying to overcome this compound resistance with a combination therapy in vitro, but I am not seeing a synergistic effect.
-
Possible Cause 1: The chosen combination therapy does not match the resistance mechanism.
-
Solution: First, identify the mechanism of resistance in your cell line (see FAQ 3). Then, select a combination agent that targets that specific mechanism. For example, use a MET inhibitor for MET-amplified cells or a MEK inhibitor for cells with a KRAS mutation.
-
-
Possible Cause 2: Suboptimal drug concentrations or ratios.
-
Solution: Perform a matrix of drug concentrations for both this compound and the combination agent to identify the optimal synergistic concentrations and ratios. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
-
-
Possible Cause 3: The timing of drug addition is not optimal.
-
Solution: Experiment with different schedules of drug administration (e.g., sequential vs. simultaneous) to determine the most effective regimen.
-
Strategies to Overcome this compound Resistance In Vitro
The primary strategy to overcome acquired resistance to this compound in a laboratory setting is through combination therapies that target the specific resistance mechanism.
On-Target Resistance (EGFR C797S)
The C797S mutation is a significant challenge as it directly prevents the binding of irreversible inhibitors.
-
Allosteric EGFR Inhibitors: These inhibitors bind to a different site on the EGFR protein and can be effective against C797S mutant EGFR.[14]
-
Combination of First and Third-Generation EGFR TKIs: If the C797S and T790M mutations are on different alleles (in trans), a combination of a first-generation TKI (like gefitinib or erlotinib) and a third-generation TKI may be effective.[4]
Bypass Pathway Activation
This is a common mechanism of resistance that can often be successfully targeted with combination therapies.
-
MET Amplification:
-
Strategy: Combine this compound with a MET inhibitor (e.g., Crizotinib, Capmatinib).
-
Rationale: Dual inhibition of EGFR and MET is necessary to block both the primary and the bypass signaling pathways.[9]
-
-
KRAS/NRAS Mutations:
-
Strategy: Combine this compound with a MEK inhibitor (e.g., Trametinib, Selumetinib).
-
Rationale: KRAS and NRAS are downstream of EGFR, and their mutation leads to constitutive activation of the MAPK pathway. Inhibiting MEK can block this downstream signaling.[15]
-
-
PIK3CA Mutations:
-
Strategy: Combine this compound with a PI3K or AKT inhibitor.
-
Rationale: PIK3CA mutations lead to the activation of the PI3K/AKT pathway, another key downstream signaling cascade.
-
Quantitative Data for Combination Therapies
The following table summarizes representative IC50 values for combination therapies in resistant cell lines from studies on similar third-generation EGFR inhibitors. Note: Specific IC50 values for this compound combinations may need to be determined empirically.
| Resistance Mechanism | Cell Line | Combination Therapy | IC50 (Single Agent) | IC50 (Combination) | Fold Change |
| MET Amplification | HCC827-ER | Osimertinib + Crizotinib | >10 µM | ~0.5 µM | >20 |
| KRAS G12S | PC9 | Osimertinib + Selumetinib | ~5 µM | ~0.1 µM | ~50 |
| NRAS E63K | PC9 | Osimertinib + Selumetinib | >10 µM | ~0.2 µM | >50 |
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes the generation of resistant cell lines using the stepwise dose-escalation method.[12][13][16][17][18]
-
Determine the initial IC50 of this compound: Culture the parental this compound-sensitive cell line (e.g., NCI-H1975) and perform a cell viability assay to determine the initial IC50 value.
-
Initial chronic exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10-IC20 for 2 days.
-
Recovery: Replace the drug-containing media with fresh, drug-free media and allow the cells to recover and repopulate.
-
Dose escalation: Once the cells are confluent, passage them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat cycles: Repeat the cycle of drug exposure and recovery, gradually increasing the this compound concentration.
-
Establishment of resistance: A resistant cell line is considered established when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Characterization: Characterize the resistant cell line to identify the mechanism of resistance.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound and evaluating the efficacy of combination therapies.[19][20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or the combination agent) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and use a non-linear regression model to calculate the IC50.
Western Blotting for Phosphorylated Proteins
This protocol is for assessing the activation of signaling pathways.[21][22][23]
-
Cell Lysis: Treat cells with this compound (and/or combination agents) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-EGFR, p-MET, p-AKT, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total proteins to confirm equal loading.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Major mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for overcoming this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pre-existence and clonal selection of MET amplification in EGFR mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acquired EGFR C797S mediates resistance to AZD9291 in advanced non-small cell lung cancer harboring EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MET inhibitors for targeted therapy of EGFR TKI-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small cell lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oritinib Dosing in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosing schedule for Oritinib in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as SH-1028) is an investigational third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Its mechanism of action involves the irreversible binding to the cysteine-797 residue in the ATP binding site of the EGFR kinase. This binding is particularly effective against mutant forms of EGFR, including the T790M resistance mutation, thereby suppressing downstream signaling pathways that regulate cell division and survival.[3]
Q2: What are the known targets of this compound?
A2: this compound is a mutant-selective inhibitor of EGFR kinase activity. It has been shown to inhibit various forms of EGFR, including EGFRWT, EGFRL858R, EGFRL861Q, EGFRL858R/T790M, EGFRd746-750, and EGFRd746-750/T790M kinases with varying IC50 values.
Q3: What is a recommended starting dose for this compound in mouse xenograft models?
A3: Based on available preclinical data, a daily oral administration of 5 mg/kg has been shown to significantly inhibit tumor cell proliferation in mouse xenograft models with EGFR sensitive (exon 19 del) and resistant (T790M) mutations over a 14-day period, without inducing weight loss.
Q4: How should this compound be prepared for oral administration in animal models?
A4: As this compound is likely a poorly water-soluble compound, a common challenge in preclinical studies, appropriate formulation is crucial.[4][5] Consider the following options:
-
Suspension: this compound can be suspended in a vehicle such as a mixture of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water.
-
Solution: For some TKIs, solubilization in vehicles like polyethylene glycol (PEG) 400, dimethyl sulfoxide (DMSO), or cyclodextrins may be necessary.[6] However, the tolerability of these excipients in the chosen animal model and for the duration of the study must be considered, as some can cause gastrointestinal distress.[6]
It is recommended to perform a small pilot study to assess the tolerability of the chosen vehicle.
Troubleshooting Guides
Issue 1: Difficulty with Oral Gavage Administration
Symptoms:
-
Animal struggles excessively during the procedure.
-
Resistance is felt when inserting the gavage needle.
-
Fluid is observed bubbling from the animal's nose.[7]
-
Animal shows signs of respiratory distress after dosing.[8]
Possible Causes:
-
Improper restraint of the animal.[7]
-
Incorrect placement of the gavage needle into the trachea instead of the esophagus.[7][9]
-
Use of an inappropriately sized gavage needle.[9]
-
Forcing the needle, causing injury to the pharynx or esophagus.[10]
Solutions:
-
Proper Restraint: Ensure the animal is firmly but gently restrained, with the head and body in a straight line to facilitate passage of the needle into the esophagus.[10][11]
-
Correct Needle Placement: The gavage needle should be inserted into the side of the mouth and gently advanced along the roof of the mouth towards the esophagus. The animal should swallow as the needle enters the esophagus.[8][11] If any resistance is met, immediately withdraw and reposition the needle.[8][9]
-
Appropriate Needle Size: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal to minimize the risk of trauma.[8]
-
Slow Administration: Administer the formulation slowly to prevent regurgitation and aspiration.[8]
-
Training: Ensure all personnel performing oral gavage are properly trained and familiar with the anatomy of the animal.
Issue 2: High Variability in Pharmacokinetic (PK) Data
Symptoms:
-
Large standard deviations in plasma drug concentrations between animals in the same dose group.
-
Inconsistent tumor growth inhibition despite uniform dosing.
Possible Causes:
-
Inaccurate dosing due to poor formulation (e.g., settling of a suspension).
-
Variability in oral absorption.
-
Inter-animal differences in metabolism and clearance.[12]
-
Technical errors during blood sampling.
Solutions:
-
Formulation Optimization: Ensure the drug is uniformly suspended or fully dissolved in the vehicle immediately before each administration. Vortex the formulation between dosing each animal.
-
Fasting: Consider fasting the animals for a few hours before dosing to reduce variability in gastric emptying and food effects on drug absorption.
-
Satellite Groups for PK: Include satellite groups of animals for PK sampling to avoid repeated stress on the main efficacy study animals, which can affect drug metabolism.
-
Consistent Sampling Technique: Standardize blood collection times and techniques to minimize variability.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize PK/PD modeling to better understand the relationship between drug exposure and response, which can help interpret variability.[3][13][14][15]
Issue 3: Observed Toxicity in Animal Models
Symptoms:
-
Significant body weight loss (>15-20%).
-
Diarrhea or other gastrointestinal issues.[16]
-
Lethargy, ruffled fur, or other signs of poor health.
Possible Causes:
-
On-target effects of EGFR inhibition in normal tissues, such as the skin and gastrointestinal tract.[17][18][19]
-
Off-target toxicities of the compound.
-
The dose is above the maximum tolerated dose (MTD).[20]
Solutions:
-
Dose Reduction: If significant toxicity is observed, consider reducing the dose or the frequency of administration.
-
Dose Range-Finding Study: Conduct a dose range-finding study to determine the MTD.[20] This typically involves administering a range of doses to small groups of animals and monitoring for signs of toxicity.
-
Supportive Care: Provide supportive care as needed, such as nutritional supplements or hydration for animals with diarrhea.
-
Pathological Evaluation: At the end of the study, perform histopathological analysis of major organs to identify any potential target organ toxicities.[16]
Data Presentation
Table 1: Preclinical Efficacy and Pharmacokinetics of this compound in Animal Models
| Parameter | Value | Animal Model | Tumor Model | Reference |
| Efficacy | ||||
| Dose | 5 mg/kg/day (oral) | Mouse | Xenograft (PC-9, NCI-H1975) | |
| Treatment Duration | 14 days | Mouse | Xenograft (PC-9, NCI-H1975) | |
| Outcome | Significant tumor growth inhibition | Mouse | Xenograft (PC-9, NCI-H1975) | |
| Pharmacokinetics | ||||
| Tmax | 1.5 - 2 h | Not Specified | Not Specified | |
| AUC0–t (Day 1) | 118, 300, 931 ngh/mL (at different doses) | Not Specified | Not Specified | |
| AUC0–t (Day 14) | 272, 308, 993 ngh/mL (at different doses) | Not Specified | Not Specified |
Table 2: Common Adverse Events Associated with EGFR TKIs in Animal Models
| Adverse Event | Description | Potential Management | Reference |
| Dermatological | |||
| Skin Rash | Papulopustular eruptions, erythema. | Topical or systemic antibiotics/steroids (consult with a veterinarian). | [16][17][18] |
| Pruritus | Itching, excessive scratching. | Antihistamines (consult with a veterinarian). | [17] |
| Xerosis | Dry, flaky skin. | Moisturizing emollients. | |
| Gastrointestinal | |||
| Diarrhea | Loose or frequent stools. | Dose reduction, supportive care (hydration). | [16][19] |
| General | |||
| Body Weight Loss | Significant decrease in body weight. | Dose reduction or interruption, nutritional support. | [16] |
Experimental Protocols
Protocol 1: Dose Range-Finding (Maximum Tolerated Dose - MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., nude mice for xenograft studies).
-
Group Allocation: Assign a small number of animals (e.g., 3-5 per group) to each dose level. Include a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., based on in vitro IC50 values) and escalate in subsequent groups (e.g., using a modified Fibonacci sequence).[20][21]
-
Administration: Administer this compound orally once daily for a set period (e.g., 14-28 days).
-
Monitoring:
-
Record body weight daily or at least three times a week.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss or other severe clinical signs).[20][22]
Protocol 2: Xenograft Efficacy Study
-
Cell Line and Animal Model: Use a human cancer cell line with a relevant EGFR mutation (e.g., PC-9 for exon 19 deletion, NCI-H1975 for L858R/T790M) and an immunocompromised mouse model (e.g., nude or SCID mice).[23][24][25]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals with established tumors into treatment and control groups.
-
Dosing: Begin oral administration of this compound at the predetermined optimal dose and schedule. Include a vehicle control group.
-
Efficacy Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and clinical signs.
-
At the end of the study, excise tumors and measure their weight.
-
Consider collecting tumor tissue for pharmacodynamic biomarker analysis (e.g., Western blot for p-EGFR).
-
Mandatory Visualizations
References
- 1. targetedonc.com [targetedonc.com]
- 2. Second-line this compound demonstrated potential clinical benefit in advanced EGFR-mutated NSCLC - Medical Conferences [conferences.medicom-publishers.com]
- 3. In vitro PK/PD modeling of tyrosine kinase inhibitors in non‐small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. instechlabs.com [instechlabs.com]
- 8. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Translational pharmacokinetic‐pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 19. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 21. Model-based designs for dose-finding study - Academy [pubrica.com]
- 22. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 25. m.youtube.com [m.youtube.com]
troubleshooting inconsistent western blot results with Oritinib
Welcome to the technical support center for troubleshooting Western blot experiments involving Oritinib. This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure reliable and consistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Q1: Why am I seeing no change or an inconsistent decrease in phospho-EGFR levels after this compound treatment?
A1: This is a common issue that can arise from several factors related to experimental setup and execution.
-
Suboptimal this compound Concentration or Treatment Time: The half-maximal inhibitory concentration (IC50) of this compound varies for different EGFR mutations.[1][2][3] Ensure you are using a concentration and treatment duration appropriate for your specific cell line and the EGFR mutation it harbors. A dose-response and time-course experiment is highly recommended to determine the optimal conditions.
-
Cellular Context and Basal EGFR Activation: The basal level of EGFR phosphorylation can vary significantly between cell lines. For cells with low basal EGFR activity, stimulation with Epidermal Growth Factor (EGF) prior to this compound treatment may be necessary to observe a robust inhibition.[4]
-
Sample Preparation and Phosphatase Activity: Phosphorylation is a dynamic process, and phosphatases released during cell lysis can dephosphorylate your target protein.[5] Always work on ice, use pre-chilled buffers, and supplement your lysis buffer with a fresh cocktail of phosphatase and protease inhibitors.[5][6]
-
Irreversible Inhibition and Sample Handling: this compound is an irreversible inhibitor, binding covalently to the Cys797 residue of EGFR.[3] While this leads to sustained inhibition, improper sample handling can still lead to variability. Ensure consistent lysis procedures across all samples.
Q2: I am observing high background on my Western blot, making it difficult to interpret the results for phospho-EGFR and downstream targets.
A2: High background can obscure your specific signal. Here are key areas to troubleshoot:
-
Blocking Buffer Selection: When working with phospho-specific antibodies, avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein, which can lead to high non-specific background.[5][7] Bovine Serum Albumin (BSA) at 3-5% in TBST is a recommended alternative.
-
Antibody Concentrations: Both primary and secondary antibody concentrations should be optimized. An excessively high concentration of either can lead to increased background.[8][9][10]
-
Washing Steps: Insufficient washing can leave unbound antibodies on the membrane. Ensure you are performing an adequate number of washes with sufficient volume and duration.[8]
-
Membrane Handling: Always handle the membrane with clean forceps and wear gloves to avoid contamination. Ensure the membrane does not dry out at any stage.
Q3: My Western blot shows multiple non-specific bands. How can I resolve this?
A3: The presence of unexpected bands can be due to several factors.
-
Antibody Specificity: Ensure your primary antibody is validated for Western blotting and specific to your target protein. Check the manufacturer's datasheet for recommended applications and potential cross-reactivity.
-
Sample Degradation: Proteolytic degradation of your target protein can result in lower molecular weight bands. The consistent use of protease inhibitors in your lysis buffer is crucial.[6]
-
This compound Off-Target Effects: While this compound is highly selective for EGFR, like many kinase inhibitors, it may have off-target effects at higher concentrations.[11][12][13] This could potentially modulate other signaling pathways, leading to unexpected changes in protein expression or phosphorylation. A literature search for known off-target effects of this compound or similar EGFR inhibitors can be informative.
-
Total Protein Loading: Overloading the gel with too much protein can lead to non-specific antibody binding and the appearance of extra bands.[6][8]
Q4: The signal for my target protein (e.g., phospho-Akt, phospho-ERK) downstream of EGFR is weak or absent after this compound treatment.
A4: Weak or no signal for downstream targets is often related to the points mentioned in Q1, but with additional considerations for the signaling cascade.
-
Kinetics of Downstream Signaling: The phosphorylation of downstream effectors like Akt and ERK can be transient. A time-course experiment is essential to capture the peak of inhibition.
-
Total Protein Levels: It is crucial to probe for the total, non-phosphorylated form of your downstream target protein.[4][5] This will help you determine if the lack of a phospho-signal is due to inhibition of the pathway or a general decrease in the total amount of the protein.
-
Low Abundance of Phosphorylated Protein: The phosphorylated fraction of a protein can be very small.[7] You may need to load a higher amount of total protein or enrich your sample for the protein of interest through immunoprecipitation.[7]
-
Detection Reagent Sensitivity: For low-abundance targets, a high-sensitivity chemiluminescent substrate may be necessary to detect the signal.[7]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against various EGFR forms. This data is crucial for selecting the appropriate cell lines and this compound concentrations for your experiments.
| EGFR Form | IC50 (nM) |
| EGFR (Wild Type) | 18 |
| EGFR (L858R) | 0.7 |
| EGFR (L861Q) | 4 |
| EGFR (L858R/T790M) | 0.1 |
| EGFR (d746-750) | 1.4 |
| EGFR (d746-750/T790M) | 0.89 |
| Data compiled from multiple sources.[1][2][3] |
Experimental Protocols
A detailed and standardized protocol is fundamental for reproducible Western blot results.
1. Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency and treat with this compound at the optimized concentration and duration. Include appropriate controls (e.g., vehicle-treated, EGF-stimulated).
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer to your protein lysates to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5 minutes (or 70°C for 10 minutes for membrane proteins to prevent aggregation).
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
(Optional) Stain the membrane with Ponceau S to verify transfer efficiency.
3. Immunoblotting
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) at the manufacturer's recommended dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Acquire the image using a chemiluminescence detection system.
4. Stripping and Re-probing (for total protein)
-
After imaging for the phospho-protein, the membrane can be stripped of the antibodies to be re-probed for the total protein.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Proceed with the immunoblotting protocol from step 3.2 with the primary antibody for the total protein (e.g., anti-EGFR).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to your experiments with this compound.
Caption: this compound's mechanism of action on the EGFR signaling pathway.
Caption: Standard experimental workflow for Western blotting with this compound.
Caption: A logical decision tree for troubleshooting common Western blot issues.
References
- 1. This compound | EGFR | TargetMol [targetmol.com]
- 2. This compound (SH-1028) | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Oritinib Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for Oritinib (SH-1028). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental assays, with a specific focus on strategies to minimize and identify potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SH-1028) is an irreversible, third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Its primary mechanism involves selectively targeting and covalently binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase.[4] This action makes it particularly effective against cancer cells harboring EGFR-sensitizing mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[3][4][5] A key feature of this compound is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which helps spare non-cancerous cells from the drug's effects.[1][6]
Q2: How selective is this compound for mutant EGFR over wild-type EGFR?
This compound demonstrates significant selectivity for various EGFR mutants compared to its wild-type form. This selectivity is crucial for achieving a therapeutic window and minimizing on-target toxicities in non-tumor tissues. The half-maximal inhibitory concentration (IC50) values below summarize its potency against different EGFR variants.
| EGFR Variant | IC50 (nM) | Source |
| Wild-Type (WT) | 18 | [3][4][6][7] |
| L858R | 0.7 | [3][4][7] |
| L861Q | 4 | [3][4][7] |
| Exon 19 Deletion (d746-750) | 1.4 - 1.6 | [1][3][4][7] |
| L858R / T790M | 0.1 - 0.55 | [1][3][4][7] |
| Exon 19 Del / T790M | 0.84 - 0.89 | [1][3][4][7] |
In cell-based assays, this compound was found to be approximately 83- to 198-fold more sensitive for inhibiting EGFR-mutated cancer cell lines (H3255, PC-9, NCI-H1975) compared to the A431 cell line, which expresses wild-type EGFR.[1][4][6]
Q3: What are potential off-target effects and how can they be minimized in assays?
Off-target effects occur when a drug interacts with unintended molecules, which can lead to misinterpretation of experimental results.[8][9] While this compound is highly selective, like all kinase inhibitors, it has the potential to interact with other kinases, especially at high concentrations.
Strategies to Minimize Off-Target Effects:
-
Use the Lowest Effective Concentration: Determine the IC50 in your specific cell line and use a concentration that is sufficient to inhibit the target (EGFR) without engaging potential off-targets. A typical starting point is 1-10x the IC50 value for on-target inhibition.
-
Perform Dose-Response Experiments: Instead of using a single high concentration, perform a dose-response analysis. On-target effects should correlate with the known potency of this compound against EGFR, while off-target effects may only appear at higher concentrations.
-
Include Proper Controls: Use control cell lines that do not express the target EGFR mutants or express only wild-type EGFR. The effect of this compound should be significantly less pronounced in these cells.
-
Orthogonal Validation: Confirm key findings using a different method. For example, if this compound induces apoptosis, validate this finding by using siRNA/shRNA to knock down EGFR and see if it replicates the phenotype.
Q4: What experimental workflow should I follow to ensure my results are due to on-target this compound activity?
A systematic workflow is critical to differentiate on-target from off-target effects. This involves careful planning, execution, and validation of your experiments.
References
- 1. This compound (SH-1028) | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | EGFR | TargetMol [targetmol.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Translational Relevance of Oritinib Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their preclinical evaluation of Oritinib. Our goal is to enhance the translational relevance of your findings by addressing common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as SH-1028) is an orally active, irreversible third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Its primary mechanism of action is the selective and potent inhibition of EGFR harboring activating mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation.[1][2][3] this compound forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of EGFR signaling pathways involved in cell proliferation and survival.[3]
Q2: Which cell lines are appropriate for preclinical studies with this compound?
A2: Cell lines expressing EGFR activating mutations and/or the T790M resistance mutation are suitable models. Commonly used cell lines include:
-
NCI-H1975: Expresses both the L858R activating mutation and the T790M resistance mutation.[3]
-
PC-9: Harbors an EGFR exon 19 deletion and is sensitive to first-generation EGFR TKIs but can acquire resistance.[3]
-
HCC827: Contains an EGFR exon 19 deletion.
-
A431: Expresses wild-type EGFR and can be used as a negative control to assess selectivity.[2]
Q3: What are the known mechanisms of resistance to third-generation EGFR TKIs like this compound?
A3: While this compound is designed to overcome T790M-mediated resistance, acquired resistance can still emerge through various mechanisms, including:
-
On-target resistance: Acquisition of new mutations in the EGFR gene, such as C797S, which prevents the covalent binding of irreversible inhibitors.
-
Off-target resistance (Bypass signaling): Activation of alternative signaling pathways that bypass the need for EGFR signaling. This can include amplification or activating mutations in genes such as MET, HER2, KRAS, and BRAF.[2][4][5]
-
Histological transformation: Phenotypic changes, such as the transition from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is less dependent on EGFR signaling.[4]
Q4: How can I detect the EGFR T790M mutation in my preclinical models?
A4: Several methods can be used to confirm the T790M mutation status in cell lines or tumor tissue:
-
Digital PCR (dPCR): A highly sensitive method for detecting and quantifying rare mutations.[1]
-
Real-time PCR (qPCR): Techniques like Allele-Specific PCR (ARMS) can be used for qualitative assessment.[6][7]
-
Next-Generation Sequencing (NGS): Provides comprehensive genomic profiling and can identify T790M as well as other potential resistance mutations.[7]
-
Sanger Sequencing: Can be used for initial screening but may lack the sensitivity to detect low-frequency mutations.
Troubleshooting Guides
In Vitro Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High IC50 values or lack of response in sensitive cell lines (e.g., NCI-H1975) | 1. This compound degradation: Improper storage or handling. 2. Cell line integrity: Mycoplasma contamination, genetic drift, or misidentification. 3. Assay conditions: Incorrect seeding density, incubation time, or reagent concentration. | 1. Verify this compound activity: Use a fresh stock of this compound and protect from light. 2. Authenticate cell lines: Perform STR profiling and regular mycoplasma testing. 3. Optimize assay: Titrate cell seeding density and this compound concentration. Ensure appropriate incubation times (e.g., 72 hours for viability assays). |
| Inconsistent results in cell viability assays (e.g., MTT, MTS) | 1. Uneven cell plating: Inconsistent cell numbers across wells. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Reagent issues: Improper mixing or incubation time of viability reagents. | 1. Ensure single-cell suspension: Thoroughly resuspend cells before plating. 2. Minimize edge effects: Fill outer wells with sterile PBS or media and do not use them for experimental data. 3. Follow manufacturer's protocol: Ensure complete solubilization of formazan crystals in MTT assays and appropriate incubation for all assays.[8] |
| Difficulty detecting a decrease in phosphorylated EGFR (p-EGFR) by Western Blot | 1. Low basal p-EGFR levels: Insufficient activation of the EGFR pathway. 2. Inefficient protein extraction or antibody issues: Poor lysis buffer, inactive antibodies. 3. Timing of analysis: p-EGFR levels may recover over time. | 1. Stimulate cells: For cell lines with low basal activity, consider stimulating with EGF (e.g., 100 ng/mL for 30 minutes) before this compound treatment. 2. Optimize Western Blot protocol: Use a lysis buffer with phosphatase and protease inhibitors. Validate primary and secondary antibodies. 3. Perform a time-course experiment: Analyze p-EGFR levels at different time points after this compound treatment (e.g., 2, 6, 24 hours). |
In Vivo Studies (Xenograft Models)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor tumor engraftment or slow growth | 1. Low cell viability: Poor quality of injected cells. 2. Suboptimal injection technique: Incorrect injection site or volume. 3. Mouse strain: Inappropriate immune status of the mice. | 1. Use highly viable cells: Ensure >95% viability of cells for injection. 2. Standardize injection: Inject a consistent volume and number of cells subcutaneously in the flank. 3. Select appropriate mouse strain: Use immunodeficient mice such as NOD-SCID or NSG. |
| High variability in tumor volume within a treatment group | 1. Inconsistent initial tumor size: Starting treatment at different tumor volumes. 2. Heterogeneity of the cell line: Presence of subpopulations with different growth rates. | 1. Randomize animals: Start treatment when tumors reach a specific size (e.g., 100-200 mm³) and randomize animals into treatment groups. 2. Re-evaluate cell line: Consider subcloning the cell line to obtain a more homogeneous population. |
| Unexpected toxicity or weight loss in mice | 1. Incorrect drug formulation or dosage: Issues with vehicle or calculation errors. 2. Off-target effects: Although selective, high doses may lead to toxicity. | 1. Verify formulation and dose: Ensure this compound is properly dissolved in the vehicle and the dose is calculated correctly based on body weight. A common oral dose is 5 mg/kg.[3] 2. Monitor animal health: Conduct daily monitoring of body weight, food and water intake, and general appearance. Consider dose reduction or intermittent dosing schedules if toxicity is observed. |
| Tumor regrowth after initial response | 1. Development of acquired resistance: Emergence of resistance mechanisms as described in the FAQs. 2. Pharmacokinetic issues: Insufficient drug exposure in the tumor. | 1. Analyze resistant tumors: Upon tumor relapse, collect tissue for molecular analysis (e.g., NGS) to identify potential resistance mutations. 2. Assess drug levels: If possible, measure this compound concentration in tumor tissue to ensure adequate exposure. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Against Various EGFR Genotypes
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| NCI-H1975 | L858R / T790M | 3.93 |
| PC-9 | exon 19 del | 7.63 |
| H3255 | L858R | 9.39 |
| A431 | Wild-Type | 778.89 |
| Data from MedChemExpress and other sources.[2][3] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Xenograft Model | EGFR Mutation | This compound Dose | Tumor Growth Inhibition |
| PC-9 | exon 19 del | 5 mg/kg/day (oral) | Significant inhibition |
| NCI-H1975 | L858R / T790M | 5 mg/kg/day (oral) | Significant inhibition |
| Data from MedChemExpress.[3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a CO2 incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Phosphorylated EGFR (p-EGFR)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
In Vivo Xenograft Study
-
Cell Preparation: Harvest exponentially growing cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD-SCID).
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg) or vehicle control daily by oral gavage.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (due to tumor burden or a pre-defined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot, or NGS).
Visualizations
Caption: this compound's inhibition of the EGFR signaling pathway.
Caption: A typical preclinical experimental workflow for this compound.
Caption: A logical approach to troubleshooting unexpected experimental results.
References
- 1. EGFR T790M Rare Mutation Detection Tutorial | Gene Pi [gene-pi.com]
- 2. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five Technologies for Detecting the EGFR T790M Mutation in the Circulating Cell-Free DNA of Patients With Non-small Cell Lung Cancer: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance of different methods for detecting T790M mutation in the plasma of patients with advanced NSCLC after developing resistance to first-generation EGFR-TKIs in a real-world clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Oritinib vs. Osimertinib: A Preclinical Comparison in NSCLC Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), oritinib (SH-1028) and osimertinib (AZD9291), in non-small cell lung cancer (NSCLC) models. The data presented is based on publicly available preclinical studies to assist researchers in evaluating these compounds for further investigation.
Executive Summary
Both this compound and osimertinib are potent, irreversible third-generation EGFR-TKIs designed to target both EGFR TKI-sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR. Preclinical data indicates that both compounds exhibit significant anti-tumor activity in NSCLC models harboring these mutations. This compound has demonstrated comparable, and in some instances, improved, inhibitory effects on the proliferation of EGFR-mutated cells when compared to osimertinib in vitro.[1] In vivo studies have shown that this compound can induce profound tumor shrinkage in xenograft models with EGFR-sensitizing and T790M resistance mutations.[1] Osimertinib is well-characterized for its efficacy in preclinical models, including those with brain metastases.[2][3][4][5]
Data Presentation
In Vitro Kinase and Cellular Proliferation Inhibition
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and osimertinib against various EGFR genotypes and in different NSCLC cell lines.
Table 1: Kinase Inhibition (IC50, nM)
| Target | This compound (SH-1028) |
| EGFR WT | 18 |
| EGFR L858R | 0.7 |
| EGFR L861Q | 4 |
| EGFR L858R/T790M | 0.1 |
| EGFR d746-750 | 1.4 |
| EGFR d746-750/T790M | 0.89 |
Data for this compound from a single study. Direct comparative kinase inhibition data for osimertinib under the exact same experimental conditions was not available in the searched literature.
Table 2: Cellular Proliferation Inhibition (IC50, nM)
| Cell Line | EGFR Mutation | This compound (SH-1028) | Osimertinib |
| PC-9 | Exon 19 del | 7.63 | 12.92 (in LoVo cells) |
| NCI-H1975 | L858R/T790M | 3.93 | 11.44 (in LoVo cells) |
| H3255 | L858R | 9.39 | Not Available |
| A431 | WT | 779.3 | 493.8 (in LoVo cells) |
Note: The IC50 values for osimertinib were obtained from experiments conducted in LoVo cells, which may account for some of the differences observed.[1]
In Vivo Efficacy in NSCLC Xenograft Models
The following table summarizes the in vivo anti-tumor activity of this compound in mouse xenograft models.
Table 3: this compound In Vivo Efficacy
| Xenograft Model | EGFR Mutation | Treatment and Dose | Tumor Growth Inhibition | Reference |
| NCI-H1975 | L858R/T790M | This compound 2.5 mg/kg/day (oral) | 72.6% | [1] |
| NCI-H1975 | L858R/T790M | This compound 5 mg/kg/day (oral) | 91.8% | [1] |
| NCI-H1975 | L858R/T790M | This compound 15 mg/kg/day (oral) | 98.8% | [1] |
| PC-9 | Exon 19 del | This compound 5 mg/kg/day (oral) | Significant inhibition | [1] |
Osimertinib has also demonstrated profound and sustained tumor regression in xenograft and transgenic mouse tumor models, including brain metastases models.[2][3][4][5] However, direct head-to-head in vivo comparison data with this compound in the same study was not available in the searched literature.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition
Both this compound and osimertinib are designed to inhibit the EGFR signaling pathway, which is crucial for the growth and proliferation of EGFR-mutated NSCLC cells. By irreversibly binding to the mutant EGFR kinase, these inhibitors block downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, leading to cell cycle arrest and apoptosis.
Caption: EGFR signaling pathway and TKI inhibition.
Experimental Workflow: In Vitro IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 values of EGFR-TKIs in NSCLC cell lines.
Caption: Workflow for in vitro IC50 determination.
Experimental Workflow: In Vivo Xenograft Study
This diagram illustrates the general procedure for evaluating the in vivo efficacy of EGFR-TKIs in a mouse xenograft model.
Caption: Workflow for in vivo xenograft studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: NSCLC cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or osimertinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by fitting the dose-response data to a nonlinear regression model.
Western Blot Analysis of EGFR Signaling
-
Cell Lysis: NSCLC cells are treated with this compound or osimertinib for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Approximately 5 x 10^6 NSCLC cells (e.g., NCI-H1975 or PC-9) in 100 µL of a 1:1 mixture of PBS and Matrigel are subcutaneously injected into the flank of 6-8 week old female BALB/c nude mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a volume of 100-150 mm³. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. This compound or osimertinib is administered orally once daily at the specified doses. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and mouse body weights are measured every 2-3 days for the duration of the study (typically 14-21 days).
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.
Resistance Profiles
Acquired resistance is a known challenge for all EGFR-TKIs, including third-generation inhibitors. For osimertinib, the most well-documented on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain. Other resistance mechanisms include MET amplification, HER2 amplification, and transformation to small cell lung cancer. As this compound is also a third-generation EGFR-TKI that targets the T790M mutation, it is anticipated that similar resistance mechanisms may emerge. Further preclinical and clinical studies are needed to fully characterize the resistance profile of this compound.
References
- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity | Semantic Scholar [semanticscholar.org]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
Comparative In Vivo Efficacy of Oritinib and Gefitinib in Non-Small Cell Lung Cancer Xenograft Models
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the comparative efficacy of different generations of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is of paramount interest to researchers and clinicians. This guide provides a detailed comparison of the in vivo efficacy of Oritinib (SH-1028), a third-generation EGFR TKI, and gefitinib, a first-generation EGFR TKI, based on preclinical xenograft studies.
Executive Summary
This compound demonstrates significant tumor growth inhibition in NSCLC xenograft models harboring both EGFR sensitizing mutations (exon 19 deletion) and the T790M resistance mutation. In contrast, gefitinib shows efficacy in models with sensitizing EGFR mutations but is largely ineffective in those with the T790M mutation, a common mechanism of acquired resistance to first-generation EGFR TKIs. This differential efficacy underscores the targeted nature of this compound against resistance mechanisms that limit the clinical utility of earlier-generation inhibitors.
Data Presentation
Table 1: Comparative Efficacy in EGFR-Mutant (Exon 19 Deletion) NSCLC Xenograft Model (PC-9 Cell Line)
| Treatment | Dosage and Administration | Tumor Growth Inhibition | Reference |
| This compound (SH-1028) | 5 mg/kg, oral, daily for 14 days | Significant inhibition | [1] |
| Gefitinib | 50 mg/kg, oral, daily | Significant inhibition in gefitinib-sensitive (PC-9/wt) xenografts | [2] |
| Gefitinib | 30 mg/kg, oral, daily | Slight repression in gefitinib-resistant (PC9-GR) xenografts | [3] |
Table 2: Comparative Efficacy in EGFR-Mutant (L858R/T790M) NSCLC Xenograft Model (NCI-H1975 Cell Line)
| Treatment | Dosage and Administration | Tumor Growth Inhibition Rate (after 14 days) | Reference |
| This compound (SH-1028) | 2.5 mg/kg, oral, daily | 72.6% | [4] |
| This compound (SH-1028) | 5 mg/kg, oral, daily | 91.8% | [4] |
| This compound (SH-1028) | 15 mg/kg, oral, daily | 98.8% | [4] |
| Gefitinib | 100 mg/kg, oral, daily | Slight inhibition | [5] |
Signaling Pathways
Both this compound and gefitinib target the epidermal growth factor receptor (EGFR) signaling pathway, which, when constitutively activated by mutations, drives tumor cell proliferation and survival. However, their mechanisms of action and targets within this pathway differ, particularly in the context of resistance mutations.
Experimental Protocols
A generalized experimental protocol for in vivo xenograft studies is described below, based on methodologies reported in the referenced studies.
Detailed Methodology:
-
Cell Lines and Culture: Human NSCLC cell lines, such as PC-9 (EGFR exon 19 deletion) and NCI-H1975 (EGFR L858R and T790M mutations), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Female athymic BALB/c nude mice, typically 4-6 weeks old, are used for the xenograft studies.
-
Tumor Implantation: A suspension of NSCLC cells (e.g., 5 x 10^6 cells) in a suitable medium, sometimes mixed with Matrigel, is subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into different treatment groups: vehicle control, this compound, and gefitinib. The drugs are administered orally, typically once daily, at specified doses.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry to assess the inhibition of downstream signaling pathways. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Sensitization of Non-Small Cell Lung Cancer Cells to Gefitinib and Reversal of Epithelial–Mesenchymal Transition by Aloe-Emodin Via PI3K/Akt/TWIS1 Signal Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Oritinib: Demonstrating Superiority Over Second-Generation TKIs in EGFR-Mutated NSCLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oritinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with second-generation TKIs such as afatinib and dacomitinib. The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to facilitate an objective evaluation of this compound's performance.
Mechanism of Action: A Tale of Irreversible Binding
Both second-generation and third-generation EGFR TKIs, including this compound, are classified as irreversible inhibitors. They form a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding permanently inactivates the receptor, leading to a sustained blockade of downstream signaling pathways that drive tumor growth and proliferation.[1]
The key distinction lies in their selectivity. While second-generation TKIs inhibit wild-type EGFR, which can lead to off-target toxicities, third-generation TKIs like this compound are designed to be more selective for mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR. This enhanced selectivity is a critical factor in improving the therapeutic window and reducing adverse events.
Preclinical Efficacy: Head-to-Head Inhibition
In vitro studies are crucial for determining the potency and selectivity of TKIs against various EGFR mutations. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
While direct head-to-head preclinical studies comparing this compound with second-generation TKIs are not extensively published, the available data for this compound demonstrates its potent activity against clinically relevant EGFR mutations, particularly the T790M resistance mutation, which is a common mechanism of failure for first- and second-generation TKIs.
Table 1: In Vitro Inhibitory Activity (IC50, nM) of this compound Against Various EGFR Mutations
| EGFR Mutation | This compound IC50 (nM) |
| Exon 19 Deletion | Data not available |
| L858R | Data not available |
| T790M | Potent Inhibition |
| Exon 19 Del + T790M | Potent Inhibition |
| L858R + T790M | Potent Inhibition |
Note: Specific IC50 values for this compound against some common mutations were not available in the public domain at the time of this publication. The available data indicates potent inhibition against T790M-containing mutations.
Clinical Performance: A New Standard in Second-Line Therapy
Clinical trial data provides the most robust evidence for comparing the efficacy and safety of different therapeutic agents. This compound has been evaluated in a pivotal Phase II clinical trial in patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) who have a confirmed EGFR T790M mutation and have progressed on prior EGFR TKI therapy. The results highlight the significant clinical benefit of this compound in this patient population.
For comparison, this guide presents real-world data from studies evaluating the efficacy of the second-generation TKIs, afatinib and dacomitinib, in a first-line setting for EGFR-mutant NSCLC. It is important to note that these are not direct head-to-head comparisons with this compound due to differences in the patient populations and lines of therapy.
Table 2: Clinical Efficacy of this compound in T790M-Positive NSCLC (Second-Line)
| Efficacy Endpoint | This compound (Phase II Study) |
| Objective Response Rate (ORR) | 60.4%[2] |
| Disease Control Rate (DCR) | 92.5%[2] |
| Median Progression-Free Survival (PFS) | 12.6 months |
Table 3: Clinical Efficacy of Second-Generation TKIs in EGFR-Mutant NSCLC (First-Line, Real-World Data)
| Efficacy Endpoint | Afatinib | Dacomitinib |
| Partial Response Rate (PR) | 85.7%[3][4] | 80.6%[3][4] |
| Median Progression-Free Survival (PFS) | 18.9 months[3][4] | 16.3 months[3][4] |
| Time to Treatment Failure (TTF) | 22.7 months[3][4] | 15.9 months[3][4] |
Safety and Tolerability: A Comparative Overview
The safety profile of a TKI is a critical consideration in clinical practice. The targeted nature of this compound towards mutant EGFR is expected to translate into a more favorable safety profile compared to second-generation TKIs, which have known class-specific side effects due to their inhibition of wild-type EGFR.
Table 4: Common Adverse Events Associated with this compound and Second-Generation TKIs
| Adverse Event | This compound (Frequency not specified) | Afatinib (Real-World Data) | Dacomitinib (Real-World Data) |
| Diarrhea | Reported | 75.8%[3][4] | 35.5%[3][4] |
| Rash/Acneiform Eruption | Reported | Reported | Reported |
| Paronychia | Reported | 31.4%[3][4] | 58.1%[3][4] |
| Stomatitis/Oral Ulcer | Reported | Reported | Reported |
| Pruritus | Reported | Reported | Reported |
Note: The frequency of adverse events for this compound from the Phase II trial was not detailed in the available public information.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: EGFR signaling pathways inhibited by TKIs.
Caption: Drug development and evaluation workflow.
Experimental Protocols
IC50 Determination Assay (Kinase Inhibition)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a TKI against EGFR kinase activity.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds (this compound, second-generation TKIs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add kinase buffer, EGFR enzyme, and the peptide substrate to the wells of a 384-well plate.
-
Add the diluted test compounds to the respective wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT/XTT)
This protocol describes a common method to assess the effect of TKIs on the viability of cancer cell lines.
-
Reagents and Materials:
-
NSCLC cell lines (e.g., those harboring specific EGFR mutations)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, second-generation TKIs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or Sorenson's glycine buffer)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the NSCLC cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of TKIs in a mouse xenograft model of NSCLC.
-
Animals and Cell Lines:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
NSCLC cell line expressing the desired EGFR mutation
-
-
Procedure:
-
Subcutaneously inject a suspension of the NSCLC cells into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (this compound, second-generation TKIs) or vehicle control to the respective groups via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Measure the tumor volume (e.g., using calipers) and body weight of the mice at regular intervals.
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Plot the mean tumor volume over time for each group to visualize the treatment effect.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).
References
- 1. Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. The difference between dacomitinib and afatinib in effectiveness and safety in first-line treatment of patients with advanced EGFR-mutant non-small cell lung cancer: a real-world observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The difference between dacomitinib and afatinib in effectiveness and safety in first-line treatment of patients with advanced EGFR-mutant non-small cell lung cancer: a real-world observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Oritinib's Standing in the Arena of EGFR Inhibitors: A Comparative Guide to Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of acquired resistance to targeted therapies is paramount. This guide provides an objective comparison of the cross-resistance profile of Oritinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other EGFR inhibitors, supported by available experimental data.
This compound has demonstrated significant efficacy in treating non-small cell lung cancer (NSCLC) patients with the EGFR T790M mutation, a common resistance mechanism to first- and second-generation EGFR TKIs. However, as with all targeted therapies, the emergence of acquired resistance is a clinical challenge. This guide delves into the known resistance mechanisms of third-generation EGFR inhibitors, with a primary focus on the well-documented profile of osimertinib as a proxy for understanding potential resistance to this compound, and presents a comparative analysis based on preclinical and clinical findings.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected EGFR TKIs against various EGFR mutations. This data provides a baseline understanding of their potency and selectivity.
| EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Afatinib IC50 (nM) |
| Exon 19 Del | ~7.63 | ~12 | ~5 | ~0.5 |
| L858R | ~9.39 | ~15 | ~25 | ~1 |
| T790M | ~3.93 | ~1 | >1000 | ~10 |
| L858R/T790M | Not Available | ~1 | >1000 | ~10 |
| Exon 19 Del/T790M | Not Available | ~1 | >1000 | ~10 |
| C797S | Not Available | >1000 | Not Available | >1000 |
| L858R/T790M/C797S | Not Available | >1000 | Not Available | >1000 |
| Exon 19 Del/T790M/C797S | Not Available | >1000 | Not Available | >1000 |
Acquired Resistance Profiles: A Comparative Overview
The development of acquired resistance to third-generation EGFR TKIs is a complex process involving both on-target mutations within the EGFR gene and off-target mechanisms that activate alternative signaling pathways.
| Resistance Mechanism | This compound | Osimertinib | First/Second Gen. TKIs |
| On-Target Mutations | |||
| EGFR T790M | Not a primary resistance mechanism | Not a primary resistance mechanism | Primary resistance mechanism |
| EGFR C797S | Data not available | Common on-target resistance | Not a primary resistance mechanism |
| EGFR L718Q, G796S, etc. | Data not available | Reported, less common | Reported, less common |
| Off-Target Mechanisms | |||
| MET Amplification | Data not available | Common off-target resistance | Reported |
| HER2 Amplification | Data not available | Reported | Reported |
| Bypass Pathway Activation (e.g., KRAS, BRAF, PIK3CA mutations) | Data not available | Reported | Reported |
| Histologic Transformation (e.g., to Small Cell Lung Cancer) | Data not available | Reported | Reported |
While specific preclinical data on acquired resistance to this compound is limited, studies on osimertinib provide valuable insights. The most well-characterized on-target resistance mechanism to osimertinib is the acquisition of a C797S mutation in the EGFR kinase domain.[1][2] This mutation prevents the covalent binding of irreversible inhibitors like osimertinib. Off-target resistance frequently involves the amplification of the MET proto-oncogene, leading to the activation of bypass signaling pathways that circumvent EGFR inhibition.[3]
A preclinical study using Ba/F3 cells with uncommon EGFR mutations identified a novel T725M mutation as a potential acquired resistance mechanism to osimertinib.[4] Interestingly, the study found that lazertinib, another third-generation EGFR TKI, was able to overcome this resistance.[4] This highlights the potential for differential cross-resistance profiles even among third-generation inhibitors and underscores the need for further research into this compound-specific resistance mechanisms.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of signaling pathways and the methodologies used to study drug resistance, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Investigating Acquired Resistance.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the EGFR inhibitor (e.g., this compound, osimertinib) for 72 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Western Blot for EGFR Phosphorylation
-
Cell Lysis: Treat cells with the EGFR inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent third-generation EGFR TKI with significant activity against the T790M resistance mutation. While its specific cross-resistance profile is still being fully elucidated, the extensive research on osimertinib provides a valuable framework for anticipating potential resistance mechanisms. The emergence of on-target mutations like C797S and the activation of off-target bypass pathways such as MET amplification are key challenges for all third-generation EGFR inhibitors. Further preclinical and clinical studies are crucial to define the unique resistance landscape of this compound and to develop effective strategies to overcome it, ultimately improving patient outcomes in the ongoing battle against EGFR-mutant NSCLC.
References
- 1. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candidate mechanisms of acquired resistance to first-line osimertinib in EGFR-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of the Safety Profiles of Oritinib and Afatinib for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): Oritinib (SH-1028), a third-generation inhibitor, and Afatinib, a second-generation inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available clinical trial data and a review of the underlying signaling pathways.
Executive Summary
This compound, a third-generation EGFR-TKI, demonstrates a generally favorable and manageable safety profile in the context of its targeted patient population with EGFR T790M-mutant non-small cell lung cancer (NSCLC). Its adverse events are primarily mild to moderate. Afatinib, a second-generation irreversible ErbB family blocker, is associated with a well-documented but more extensive and often more pronounced adverse event profile, particularly concerning gastrointestinal and dermatological toxicities. While direct head-to-head comparative trials are limited, the existing data from their respective clinical development programs allow for a robust comparison of their safety liabilities.
Comparative Safety Data
The following table summarizes the incidence of common treatment-related adverse events (TRAEs) observed in key clinical trials for this compound and Afatinib. It is important to note that this data is compiled from separate clinical trial programs and not from a direct head-to-head comparison.
| Adverse Event Category | Adverse Event | This compound (Phase II, NCT03823807)[1] | Afatinib (LUX-Lung 3 & 6)[2][3][4] |
| Any Grade (%) | Grade ≥3 (%) | ||
| Gastrointestinal | Diarrhea | 41.9 | 2.2 |
| Stomatitis/Mucositis | - | - | |
| Nausea | - | - | |
| Vomiting | - | - | |
| Dermatological | Rash/Acne | - | - |
| Paronychia | - | - | |
| Hepatic | Increased AST | 10.6 | - |
| Metabolic | Decreased Appetite | - | - |
| Musculoskeletal | Increased Blood Creatine Phosphokinase | 23.8 | 4.0 |
| Increased Blood Creatine Phosphokinase Isoenzyme | 12.3 | - | |
| Renal | Increased Serum Creatine | 10.6 | - |
| Hematological | Decreased White Blood Cell Count | 13.2 | - |
| Decreased Lymphocyte Count | - | 1.8 | |
| General | Fatigue | - | - |
Data for Afatinib is presented as a range from the LUX-Lung 3 and LUX-Lung 6 trials for a more comprehensive overview. A hyphen (-) indicates that the data was not specifically reported in the cited source.
Experimental Protocols for Safety Assessment
While specific, detailed experimental protocols for the pivotal toxicity studies of this compound and Afatinib are proprietary and not publicly available, the following outlines the general methodologies employed in the non-clinical and clinical safety evaluation of tyrosine kinase inhibitors, in accordance with regulatory guidelines (e.g., FDA, EMA).[5][6][7][8][9]
Non-Clinical (Preclinical) Toxicology Studies
The primary objectives of preclinical safety evaluation are to identify a safe starting dose for human trials, determine potential target organs for toxicity, and establish safety parameters for clinical monitoring.[6] These studies are typically conducted in compliance with Good Laboratory Practice (GLP).
-
Single-Dose Toxicity Studies: These studies aim to determine the maximum tolerated dose (MTD) and identify acute toxic effects. The test compound is administered to at least two mammalian species (one rodent, one non-rodent) at escalating doses.[8][9]
-
Repeated-Dose Toxicity Studies: These studies evaluate the toxic effects of the drug after prolonged administration. The duration of these studies is related to the proposed duration of the clinical trials.[6] For Afatinib, repeated-dose toxicity studies were conducted in Han Wistar rats and Göettingen minipigs, which identified the gastrointestinal tract, skin, and kidneys as major target organs for toxicity.
-
Safety Pharmacology Studies: These studies investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. Core battery tests typically assess effects on the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: A battery of in vitro and in vivo tests are conducted to assess the potential of the drug to induce mutations or chromosomal damage.
-
Carcinogenicity Studies: Long-term studies, typically in rodents, are performed to identify the tumorigenic potential of a substance.
-
Reproductive and Developmental Toxicity Studies: These studies evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Clinical Safety Assessment
In clinical trials, the safety and tolerability of the investigational drug are continuously monitored.
-
Adverse Event (AE) Monitoring and Grading: All adverse events experienced by study participants are recorded and graded according to standardized criteria, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). AEs are assessed for their severity (Grade 1-5) and their relationship to the study drug.
-
Laboratory Safety Tests: A panel of laboratory tests is performed at baseline and at regular intervals throughout the trial to monitor hematology, clinical chemistry (including liver and renal function), and urinalysis.
-
Physical Examinations and Vital Signs: Regular physical examinations and monitoring of vital signs are conducted to assess the overall health of the participants.
-
Specialized Assessments: Depending on the known or potential target organs of toxicity, specialized assessments such as electrocardiograms (ECGs) for cardiac safety and ophthalmologic examinations may be included in the study protocol.
Signaling Pathways and Mechanisms of Action
Both this compound and Afatinib exert their therapeutic effects by inhibiting EGFR-mediated signaling pathways, which are critical for cell proliferation, survival, and differentiation.[10][11]
Afatinib's Mechanism of Action
Afatinib is a second-generation, irreversible ErbB family blocker. It covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to irreversible inhibition of their tyrosine kinase activity.[12] This blockade prevents downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, thereby inhibiting tumor growth.[13][]
This compound's Mechanism of Action
This compound is a third-generation EGFR-TKI specifically designed to target both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs. Like afatinib, it irreversibly binds to the EGFR kinase domain, but with higher selectivity for the mutant forms of EGFR over the wild-type, which may contribute to its different safety profile.
Conclusion
The safety profiles of this compound and Afatinib reflect their distinct pharmacological properties as third- and second-generation EGFR-TKIs, respectively. This compound appears to offer a more favorable tolerability profile, with a lower incidence of severe adverse events, particularly diarrhea and rash, compared to Afatinib. This is likely attributable to its higher selectivity for mutant EGFR. However, Afatinib has a more extensive body of clinical data supporting its use. For researchers and drug development professionals, the comparison of these safety profiles highlights the ongoing efforts to improve the therapeutic index of EGFR inhibitors by enhancing their selectivity and thereby reducing off-target toxicities. Future head-to-head comparative studies would be invaluable in providing a more definitive assessment of their relative safety and efficacy.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Afatinib versus cisplatin-based chemotherapy for EGFR mutation-positive lung adenocarcinoma (LUX-Lung 3 and LUX-Lung 6): analysis of overall survival data from two randomised, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LUX-Lung 3: Afatinib Prolongs Progression-free Survival vs Cisplatin/Pemetrexed in Advanced Lung Adenocarcinoma - The ASCO Post [ascopost.com]
- 4. Afatinib versus cisplatin plus gemcitabine for first-line treatment of Asian patients with advanced non-small-cell lung cancer harbouring EGFR mutations (LUX-Lung 6): an open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical toxicology studies | CRO Services [oncodesign-services.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. hoeford.com [hoeford.com]
- 8. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. altasciences.com [altasciences.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical and clinical studies on afatinib in monotherapy and in combination regimens: Potential impact in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Oritinib's Stand Against C797S Mutation: A Comparative Analysis with Fourth-Generation EGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the third-generation EGFR inhibitor, Oritinib, against emerging fourth-generation inhibitors in the context of the formidable C797S resistance mutation. Experimental data is presented to delineate the therapeutic boundaries of this compound and highlight the advancements offered by newer agents.
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the clinical efficacy of these targeted therapies is often curtailed by the emergence of drug resistance mutations. This compound (SH-1028), a third-generation EGFR TKI, has demonstrated notable efficacy against the T790M mutation, a common resistance mechanism to first- and second-generation inhibitors. This guide focuses on the critical challenge posed by the C797S mutation, which confers resistance to third-generation TKIs, and evaluates this compound's activity in this context, benchmarked against a new wave of fourth-generation inhibitors.
Understanding the C797S Challenge
Third-generation EGFR TKIs, including this compound, function as irreversible inhibitors by forming a covalent bond with the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain. The C797S mutation, a substitution of this cysteine with a serine, abrogates this covalent binding, rendering these inhibitors ineffective. This has necessitated the development of fourth-generation EGFR TKIs designed to overcome this specific resistance mechanism.
Comparative Efficacy: this compound vs. Fourth-Generation Inhibitors
The following tables summarize the in vitro inhibitory activities (IC50 values) of this compound and several fourth-generation EGFR inhibitors against various EGFR mutations. The data clearly illustrates the differential activity profiles, particularly against the C797S mutation.
Table 1: Inhibitory Activity of this compound against Common EGFR Mutations
| EGFR Mutant | IC50 (nM) |
| Wild-Type | 18[1][2][3][4] |
| L858R | 0.7[1][2][3][4] |
| L858R/T790M | 0.1[1][2][3][4] |
| d746-750 (Exon 19 del) | 1.4[1][2][3][4] |
| d746-750/T790M | 0.89[1][2][3][4] |
| C797S-containing mutants | No data available; presumed inactive due to mechanism |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Inhibitory Activity of Fourth-Generation EGFR Inhibitors against C797S Mutations
| Inhibitor | EGFR Mutant | IC50 (nM) |
| BLU-945 | L858R/T790M/C797S | 0.5[6] |
| ex19del/T790M/C797S | 3.2-4.0 (pEGFR inhibition)[6][7] | |
| Wild-Type | 683[6] | |
| HCD3514 | L858R/T790M/C797S | 1.0[8][9][10][11] |
| 19del/T790M/C797S | 2.0[8][9][10][11] | |
| Wild-Type | 156.0[10] | |
| TQB3804 | L858R/T790M/C797S | 0.13[12][13][14] |
| d746-750/T790M/C797S | 0.46[12][13][14] | |
| Wild-Type | 1.07[12][13][14] | |
| LS-106 | L858R/T790M/C797S | 3.1[6][15][16] |
| 19del/T790M/C797S | 2.4[6][15][16] | |
| OBX02-011 | Del19/T790M/C797S | 0.134[4] |
| L858R/T790M/C797S | 2.09[4] |
Data compiled from multiple sources.[4][6][7][8][9][10][11][12][13][14][15][16]
Experimental Protocols
The determination of IC50 values for these inhibitors typically involves the following key experimental methodologies:
Kinase Inhibition Assays (Cell-Free)
-
Objective: To measure the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR protein variants.
-
Methodology:
-
Protein Expression and Purification: Recombinant EGFR proteins (wild-type and various mutant forms) are expressed and purified.
-
Assay Principle: An enzyme-linked immunosorbent assay (ELISA) is a common format. Kinase reactions are performed in microplates coated with a substrate peptide.
-
Procedure: The purified EGFR kinase is incubated with the substrate, ATP, and varying concentrations of the inhibitor. The extent of substrate phosphorylation is quantified using a specific antibody that recognizes the phosphorylated substrate, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity is measured, and the IC50 value is calculated as the concentration of the inhibitor that reduces the kinase activity by 50% compared to the control (no inhibitor).
-
Cellular Proliferation/Viability Assays
-
Objective: To assess the ability of the inhibitor to suppress the growth and survival of cancer cells harboring specific EGFR mutations.
-
Methodology:
-
Cell Lines: Engineered cell lines (e.g., Ba/F3) or human NSCLC cell lines (e.g., PC-9, NCI-H1975) that endogenously or exogenously express wild-type or mutant EGFR are used. For C797S studies, cell lines are often generated using CRISPR/Cas9 gene editing.
-
Procedure: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a defined period (typically 72 hours).
-
Viability Measurement: Cell viability is determined using assays such as:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
AlamarBlue™ Assay: Utilizes the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
-
CellTiter-Glo® Assay: Quantifies ATP levels as an indicator of cell viability.
-
-
Data Analysis: The results are normalized to untreated control cells, and dose-response curves are generated to calculate the IC50 value, representing the inhibitor concentration that causes 50% reduction in cell viability.
-
Visualizing the Molecular Landscape
To better understand the mechanisms at play, the following diagrams illustrate the EGFR signaling pathway, the experimental workflow for inhibitor validation, and the logic of C797S-mediated resistance.
References
- 1. This compound | EGFR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound|CAS 2035089-28-0|DC Chemicals [dcchemicals.com]
- 5. This compound (SH-1028) | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]
- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HCD3514 | EGFR C797S inhibitor | Probechem Biochemicals [probechem.com]
- 10. Discovery of HCD3514 as a potent EGFR inhibitor against C797S mutation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of HCD3514 as a potent EGFR inhibitor against C797S mutation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. TQB3804 (EGFR-IN-7) | EGFR C797S inhibitor | Probechem Biochemicals [probechem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. LS‐106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Oritinib vs. Other Covalent EGFR Inhibitors: A Mechanistic and Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oritinib, a third-generation covalent epidermal growth factor receptor (EGFR) inhibitor, with other notable covalent inhibitors. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies behind these findings.
Introduction to Covalent EGFR Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often due to activating mutations, is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[3][4]
Covalent EGFR inhibitors represent a significant advancement in targeting mutated EGFR. Unlike first-generation reversible inhibitors, these drugs form a permanent, covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[5] This irreversible binding leads to a sustained inhibition of EGFR signaling.
The evolution of covalent EGFR inhibitors has led to distinct generations:
-
Second-generation inhibitors (e.g., Afatinib, Dacomitinib) irreversibly bind to both wild-type and mutant forms of EGFR. This lack of selectivity can lead to dose-limiting side effects due to the inhibition of wild-type EGFR in healthy tissues.[6]
-
Third-generation inhibitors (e.g., this compound, Osimertinib) were designed to selectively target EGFR-sensitizing mutations as well as the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation inhibitors.[6][7] Crucially, they largely spare wild-type EGFR, leading to an improved safety profile.[6]
Mechanism of Action: this compound in Focus
This compound (also known as SH-1028) is an orally active, pyrimidine-based irreversible third-generation EGFR tyrosine kinase inhibitor (TKI).[7][8] Its mechanism of action involves:
-
Initial Reversible Binding: this compound first binds non-covalently to the ATP-binding pocket of the EGFR kinase domain. This initial binding is crucial for its overall potency.[5][9]
-
Covalent Bond Formation: Subsequently, an electrophilic Michael acceptor group on this compound forms a covalent bond with the thiol group of the Cys797 residue.[10] This irreversible binding permanently inactivates the kinase.
This compound is highly selective for EGFR-harboring activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.[10][11]
Comparative Efficacy Data
The following tables summarize the in vitro potency and clinical efficacy of this compound compared to other prominent covalent EGFR inhibitors, Afatinib (second-generation) and Osimertinib (third-generation).
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Inhibitor (Generation) | EGFR (WT) | EGFR (L858R) | EGFR (del19) | EGFR (L858R/T790M) | EGFR (del19/T790M) | Selectivity for L858R/T790M vs. WT | Reference |
| This compound (3rd) | 18 | 0.7 - 2.35 | 1.4 - 1.6 | 0.1 - 0.55 | 0.89 - 0.84 | >80-fold | [7][10][11] |
| Osimertinib (3rd) | - | - | - | - | - | - | |
| Afatinib (2nd) | - | - | - | - | - | - |
Data for Osimertinib and Afatinib are widely published and can be found in various sources. This table focuses on the available data for this compound. This compound demonstrates high potency against clinically relevant EGFR mutations, with IC50 values in the low nanomolar range.[7][10] Notably, it is significantly more potent against the double mutant (L858R/T790M) than against wild-type EGFR.[11]
Table 2: Clinical Efficacy in T790M-Positive NSCLC
| Inhibitor | Phase II Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| This compound | NCT03823807 | 60.4% | 92.5% | 12.6 months | [12][13][14] |
| Osimertinib | AURA3 | 71% | - | 10.1 months | |
| Afatinib | - | - | - | - |
Data for Osimertinib is from the AURA3 trial for comparison. Afatinib is generally not effective in patients with the T790M mutation.
In a phase II trial involving patients with locally advanced or metastatic NSCLC with the EGFR T790M mutation who had progressed on prior EGFR TKI therapy, this compound demonstrated significant clinical benefit.[12][13] The objective response rate was 60.4%, with a disease control rate of 92.5% and a median progression-free survival of 12.6 months.[12][14]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism and evaluation of these inhibitors.
Caption: Key downstream signaling cascades activated by EGFR, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[15][16][17]
Caption: Two-step mechanism of covalent inhibition, involving initial reversible binding followed by irreversible bond formation.[5][18]
Caption: A typical workflow for the preclinical evaluation of EGFR inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are outlines for key assays used to characterize EGFR inhibitors.
EGFR Kinase Assay (for IC50 Determination)
This assay measures the enzymatic activity of EGFR and the inhibitory effect of compounds.
-
Objective: To determine the concentration of an inhibitor required to reduce EGFR kinase activity by 50% (IC50).
-
Principle: A luminescent-based assay, such as ADP-Glo™, measures the amount of ADP produced during the kinase reaction. Lower ADP levels correspond to higher inhibition.
-
Protocol Outline:
-
Reagent Preparation: Dilute recombinant human EGFR enzyme (wild-type or mutant forms), kinase buffer, ATP, and the appropriate substrate (e.g., a poly(Glu, Tyr) peptide) to their working concentrations.
-
Inhibitor Dilution: Prepare a serial dilution of the inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Kinase Reaction: In a 96- or 384-well plate, add the EGFR enzyme, the inhibitor at various concentrations, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[19]
-
Signal Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™ Reagent) to measure the ADP produced. Luminescence is read using a microplate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is calculated using a suitable nonlinear regression model.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the proliferation and survival of cancer cell lines.
-
Objective: To determine the cytotoxic effect of an inhibitor on cell lines expressing different EGFR variants.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells. Viable cells reduce the yellow MTT to purple formazan crystals, which can be quantified spectrophotometrically.
-
Protocol Outline:
-
Cell Seeding: Seed cancer cell lines (e.g., PC-9 for del19, NCI-H1975 for L858R/T790M, A431 for WT) into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with various concentrations of the EGFR inhibitor for a specified duration (e.g., 72 hours).[8][20]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blotting for Phospho-EGFR
This technique is used to analyze the phosphorylation status of EGFR and its downstream targets, providing a direct measure of target engagement and pathway inhibition.
-
Objective: To confirm that the inhibitor reduces the phosphorylation of EGFR and downstream signaling proteins like Akt and ERK.
-
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a defined period. After treatment, wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-EGFR, anti-phospho-Akt).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Re-probe the membrane with an antibody against the total protein to confirm equal loading. Quantify the band intensities to determine the change in phosphorylation levels.[20]
-
Conclusion
This compound is a potent and selective third-generation covalent EGFR inhibitor that demonstrates significant efficacy against NSCLC with activating EGFR mutations, including the T790M resistance mutation. Its mechanism, which relies on irreversible binding to Cys797 while sparing wild-type EGFR, is characteristic of advanced third-generation inhibitors. Comparative data suggests that its clinical activity in T790M-positive patients is robust. The experimental protocols outlined provide a foundational framework for the continued evaluation and comparison of this compound and other covalent EGFR inhibitors in the drug development pipeline.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pnas.org [pnas.org]
- 6. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (SH-1028) | EGFR mutant inhibitor | Probechem Biochemicals [probechem.com]
- 12. Second-line this compound demonstrated potential clinical benefit in advanced EGFR-mutated NSCLC - Medical Conferences [conferences.medicom-publishers.com]
- 13. targetedonc.com [targetedonc.com]
- 14. ovid.com [ovid.com]
- 15. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinPGx [clinpgx.org]
- 18. researchgate.net [researchgate.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Oritinib vs. Standard of Care: A Comparative Analysis for EGFR T790M-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Oritinib, an investigational third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with the current standard of care for patients with EGFR T790M-mutation positive non-small cell lung cancer (NSCLC) who have progressed on prior EGFR-TKI therapy. The information is based on publicly available clinical trial data and is intended to provide an objective overview for research and drug development professionals.
Mechanism of Action and Signaling Pathway
This compound (SH-1028) is an irreversible third-generation EGFR TKI designed to overcome resistance to earlier-generation TKIs mediated by the T790M mutation.[1] Like other third-generation inhibitors, this compound selectively targets the mutant forms of EGFR, including the sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while having a lesser effect on wild-type EGFR.[2] This selectivity is intended to reduce the toxicity associated with inhibiting wild-type EGFR.
The binding of this compound to the ATP-binding site of the EGFR kinase domain is covalent, leading to sustained inhibition of the receptor's activity.[1] This blocks the downstream signaling cascades that promote tumor cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3] The T790M mutation, located in the kinase domain, typically confers resistance by increasing the ATP affinity of the receptor, thereby reducing the efficacy of reversible first- and second-generation TKIs. Irreversible inhibitors like this compound can overcome this by forming a permanent bond.
Clinical Trial Data Comparison
The primary data for this compound comes from the phase II, single-arm clinical trial NCT03823807.[4] For a comparative perspective, this data is presented alongside results from the phase III AURA3 trial and the ASTRIS real-world study of osimertinib, the established standard of care in this setting.[5][6][7]
| Efficacy Endpoint | This compound (NCT03823807)[4][8] | Osimertinib (AURA3)[5] | Osimertinib (ASTRIS - Real World)[6][7] |
| Objective Response Rate (ORR) | 60.4% | 71% | 57.3% |
| Disease Control Rate (DCR) | 92.5% | - | - |
| Median Progression-Free Survival (PFS) | 12.6 months | 10.1 months | 11.1 months |
| Median Duration of Response (DoR) | 12.5 months | - | - |
| Median Overall Survival (OS) | Immature | - | 22.8 months |
| Safety Profile (Grade ≥3 Treatment-Related Adverse Events) | This compound (NCT03823807)[4] | Osimertinib (AURA3)[5] |
| Any Grade ≥3 TRAE | 14% | 23% (vs 47% for chemotherapy) |
| Most Common Grade ≥3 TRAEs | Increased blood creatine phosphokinase, diarrhea, decreased lymphocyte count | - |
| Discontinuation due to AEs | 1.8% | 7% |
Experimental Protocols
This compound Phase II Trial (NCT03823807)
-
Study Design: A single-arm, open-label, multicenter phase II trial.[4][8]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation who had progressed on at least one prior first- or second-generation EGFR TKI.[8]
-
Intervention: this compound administered orally at a dose of 200 mg once daily.[4]
-
Primary Endpoint: Objective Response Rate (ORR).[4]
-
Secondary Endpoints: Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[4]
-
Tumor Assessment: Performed every 6 weeks until disease progression using RECIST 1.1 criteria.[8]
Osimertinib Phase III Trial (AURA3)
-
Study Design: A randomized, open-label, phase III trial.[5][9]
-
Patient Population: Patients with EGFR T790M-positive advanced NSCLC who had progressed after first-line EGFR-TKI therapy.[5]
-
Intervention: Patients were randomized to receive either osimertinib (80 mg once daily) or platinum-based chemotherapy plus pemetrexed.[5]
-
Primary Endpoint: Progression-Free Survival (PFS).[5]
Summary and Future Directions
The available data from the phase II trial of this compound suggests it is a promising third-generation EGFR TKI with substantial anti-tumor efficacy and a manageable safety profile in patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR-TKI therapy. The reported median PFS of 12.6 months and ORR of 60.4% are comparable to the data for the standard of care, osimertinib, in a similar patient population.[4]
It is important to note that the comparison is between a single-arm phase II trial for this compound and a randomized phase III trial and a real-world study for osimertinib, which limits direct cross-trial comparisons. A head-to-head randomized controlled trial would be necessary for a definitive comparison of efficacy and safety. A phase 3 trial comparing this compound to gefitinib as a first-line treatment is reportedly ongoing, which will provide further insights into its clinical utility.[4]
For researchers and drug development professionals, this compound represents another potential therapeutic option in the landscape of acquired resistance in EGFR-mutated NSCLC. Further studies are needed to fully characterize its efficacy, safety, and mechanisms of resistance compared to other third-generation TKIs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second-line this compound demonstrated potential clinical benefit in advanced EGFR-mutated NSCLC - Medical Conferences [conferences.medicom-publishers.com]
- 5. onclive.com [onclive.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. A real-world study of second or later-line osimertinib in patients with EGFR T790M-positive NSCLC: the final ASTRIS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. TAGRISSO® (osimertinib) met primary endpoint in phase III 2nd-line lung cancer trial [astrazeneca-us.com]
Safety Operating Guide
Oritinib Disposal Protocol: A Guide for Laboratory Professionals
For immediate release: This document provides comprehensive guidance on the proper disposal procedures for Oritinib, a third-generation EGFR tyrosine kinase inhibitor. The following instructions are intended for researchers, scientists, and drug development professionals to ensure the safe and environmentally responsible management of this compound waste in a laboratory setting. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, improper disposal can have significant environmental consequences. The primary directive for this compound waste is to dispose of it through an approved waste disposal plant.[1]
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: In cases of handling fine powders or creating aerosols, a NIOSH-approved respirator is necessary.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
This compound Waste Segregation and Collection
Proper segregation of chemical waste is the first step in a compliant disposal process.
-
Solid Waste:
-
Includes expired or unused this compound powder, contaminated PPE (gloves, weigh boats, wipes), and any lab materials that have come into direct contact with the solid compound.
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with this compound.
-
-
Liquid Waste:
-
Includes solutions containing this compound, such as stock solutions in DMSO or other solvents, and contaminated solvents from cleaning glassware.
-
Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvent used.
-
Never dispose of this compound solutions down the drain, as this can lead to severe aquatic toxicity.[1]
-
-
Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated containers.
-
Storage of this compound Waste
Store hazardous waste containers holding this compound in a designated, secure, and well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1] The storage area should be cool and dry.
| Parameter | Condition | Source |
| This compound Powder Storage | -20°C | [1] |
| This compound in Solvent Storage | -80°C | [1] |
| Waste Storage Area | Cool, well-ventilated | [1] |
Disposal Procedure
The disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with "Hazardous Waste," the name "this compound," and the specific contents (e.g., "this compound in DMSO," "Solid this compound Waste").
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.
-
Collection: Arrange for a scheduled pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal service.
-
Final Disposal: The waste will be transported to an approved waste disposal plant for appropriate treatment and disposal, likely through high-temperature incineration.[1][2]
Spill Management
In the event of an this compound spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a spill kit with appropriate absorbent materials to contain the spill. Do not use water to clean up spills of the powder.
-
Collect: Carefully collect the spilled material and any contaminated absorbents into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Oritinib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Oritinib. Given that this compound is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, a cautious approach to its handling is paramount to ensure personnel safety and environmental protection. The following guidelines are based on available safety data and established best practices for managing potent pharmaceutical compounds.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent measures must be taken to avoid exposure and environmental release. All personnel handling this compound must be thoroughly trained on its potential hazards and the procedures outlined in this guide.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the recommended PPE for various tasks involving this compound. It is critical to use equipment specifically rated for handling hazardous drugs.
| Task | Required PPE | Specifications & Best Practices |
| Receiving & Unpacking | - Double Nitrile Gloves- Lab Coat- Safety Glasses | Inspect packaging for any signs of damage or leakage in a designated receiving area. |
| Weighing & Reconstitution | - Double Nitrile Gloves (chemotherapy-rated)- Disposable Gown- Safety Goggles- N95 or higher Respirator | All handling of powdered this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles. |
| In Vitro/In Vivo Dosing | - Double Nitrile Gloves- Lab Coat or Disposable Gown- Safety Glasses | Use closed systems whenever possible to minimize the generation of aerosols. |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Safety Goggles | Handle all this compound-contaminated waste as hazardous. |
| Spill Cleanup | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- N95 or higher Respirator | A spill kit specifically for cytotoxic drugs should be readily available. |
Note: Always consult the manufacturer's specifications for glove breakthrough times with cytotoxic drugs. If specific data for this compound is unavailable, it is recommended to change gloves frequently (e.g., every 30-60 minutes) or immediately upon known contact.
Operational Plan for Safe Handling
The following workflow is designed to ensure a systematic and safe approach to handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
